molecular formula C13H18BFO2 B1393668 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517920-60-4

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393668
CAS No.: 517920-60-4
M. Wt: 236.09 g/mol
InChI Key: ABOCFFXSSUAFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOCFFXSSUAFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681941
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-60-4
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Applications, and Core Principles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzylboronates in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively benign environmental footprint.[1] Central to this reaction's success are the organoboron reagents, with boronic acid pinacol esters being particularly favored for their enhanced stability and ease of handling compared to their corresponding boronic acids.

This guide focuses on a specific, high-value building block: 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The strategic placement of a fluorine atom on the ortho position of the benzyl ring introduces unique electronic properties and potential conformational constraints. Fluorine's high electronegativity can influence the reactivity of the C-B bond and introduce a valuable motif for medicinal chemists, as fluorine substitution is a well-established strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides an in-depth examination of this reagent, from its fundamental properties and synthesis to its application in transformative cross-coupling chemistry.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting. The data for this compound is summarized below. It is important to distinguish it from its isomers, such as the 4-fluoro analogue (CAS No. 243145-83-7).[2][3]

PropertyData
IUPAC Name This compound
Synonyms 2-Fluorobenzylboronic acid pinacol ester
CAS Number 759273-39-7
Molecular Formula C₁₃H₁₈BFO₂
Molecular Weight 236.09 g/mol
Appearance Typically a colorless liquid or a low-melting solid
Structure

Synthesis of this compound

The preparation of benzylboronic esters is most commonly achieved through the reaction of an organometallic species with a suitable boron electrophile. The Grignard reaction is a robust and widely adopted method that offers high yields and operational simplicity.[4][5]

Causality in Experimental Design

The chosen synthetic route relies on the formation of a 2-fluorobenzyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic boron atom of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacolborate).

  • Choice of Precursor : 2-Fluorobenzyl bromide is selected as the precursor due to the C-Br bond's optimal reactivity for Grignard formation—more reactive than a C-Cl bond but generally less prone to side reactions like Wurtz coupling than a C-I bond.

  • Anhydrous Conditions : Grignard reagents are highly basic and react readily with protic solvents, including atmospheric moisture. Therefore, the entire apparatus must be rigorously dried (oven or flame-drying), and all solvents must be anhydrous to prevent quenching the Grignard reagent, which would drastically reduce the yield.

  • Inert Atmosphere : The use of an inert gas (Argon or Nitrogen) is critical to prevent the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired alkoxide byproducts.

  • Boron Electrophile : Isopropyl pinacolborate is preferred over pinacolborane (H-Bpin) in this context. The isopropoxy group is a good leaving group upon nucleophilic attack by the Grignard reagent, facilitating a clean and efficient reaction.

  • Work-up : The reaction is quenched with a saturated aqueous solution of ammonium chloride. This serves to protonate any remaining Grignard reagent and hydrolyze magnesium alkoxide salts into more easily separable aqueous-soluble species, without being strongly acidic, which could promote protodeboronation of the product.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Work-up & Purification A 2-Fluorobenzyl Bromide + Mg Turnings B 2-Fluorobenzylmagnesium Bromide A->B Anhydrous THF, Inert Atmosphere (Ar) Initiation (I₂ crystal) D Product Formation B->D Nucleophilic Attack C Isopropyl Pinacolborate C->D E Quench (aq. NH₄Cl) D->E F Extraction & Drying E->F G Column Chromatography F->G H Final Product G->H

Caption: Workflow for the synthesis of 2-(2-Fluorobenzyl)pinacol borane.

Detailed Experimental Protocol: Grignard-Mediated Borylation

This protocol is a representative example based on established methods for analogous benzylboronic esters. Researchers should perform their own optimization.

  • Apparatus Preparation : A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, is oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

  • Grignard Formation :

    • Magnesium turnings (1.2 eq.) are added to the flask. The flask is gently flame-dried under vacuum and backfilled with inert gas three times.

    • A small crystal of iodine is added to activate the magnesium surface.

    • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

    • A solution of 2-fluorobenzyl bromide (1.0 eq.) in anhydrous THF is prepared and added to the dropping funnel. Approximately 10% of this solution is added to the magnesium suspension.

    • The reaction is initiated, often evidenced by gentle bubbling and a slight exotherm. If the reaction does not start, gentle warming may be required.

    • Once initiated, the remaining 2-fluorobenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction :

    • The flask containing the Grignard reagent is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

    • After the addition, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Work-up and Purification :

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

    • The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a C(sp³)–C(sp²) bond, connecting the benzylic carbon to an aromatic or vinylic carbon, a transformation of immense value in drug discovery and materials science.[6][7]

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation : The organoboronate must be activated by a base (e.g., carbonate, phosphate). The base reacts with the boronic ester to form a more nucleophilic "ate" complex. This complex then transfers the benzyl group from the boron atom to the palladium center, displacing the halide and forming a new Pd(II)-benzyl complex.

  • Reductive Elimination : The two organic fragments (the aryl group from the halide and the benzyl group from the boronate) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Visualized Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂-R¹ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R¹ pd2_trans->product ar_x Ar-X ar_x->pd0 boronate R¹-B(pin) + Base boronate->pd2_oxid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: C(sp³)–C(sp²) Coupling

This protocol is a generalized procedure and should be adapted for specific substrates.

  • Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).

  • Solvent Addition : Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water. The presence of water is often crucial for the transmetalation step.

  • Reaction : The mixture is heated (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS) until the starting material is consumed.

  • Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification : The crude residue is purified by flash column chromatography to afford the desired biaryl product.

Safety, Handling, and Storage

Organoboron compounds, while generally more stable than many other organometallics, require careful handling.[8]

  • Handling :

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage :

    • Pinacol boronic esters are sensitive to moisture, which can cause hydrolysis back to the boronic acid and pinacol. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).

    • For long-term stability, refrigeration (2-8 °C) is recommended.

  • Disposal :

    • Dispose of waste in accordance with local, state, and federal regulations. Boron-containing waste should not be discarded down the drain. It should be collected in a designated, labeled hazardous waste container.

Conclusion

This compound is a highly valuable synthetic intermediate. Its pinacol ester formulation provides the stability required for storage and handling, while the 2-fluorobenzyl moiety offers a unique building block for introducing fluorinated motifs, particularly in the synthesis of complex biaryl structures relevant to pharmaceutical and agrochemical research. A mastery of its synthesis via organometallic routes and its application in palladium-catalyzed cross-coupling reactions is an essential skill for the modern synthetic chemist. Adherence to rigorous anhydrous and inert techniques is critical for its successful preparation, and a thorough understanding of the Suzuki-Miyaura catalytic cycle is key to its effective application.

References

2-Fluorobenzylboronic acid pinacol ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorobenzylboronic Acid Pinacol Ester: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of fluorinated motifs and the construction of carbon-carbon bonds are paramount. 2-Fluorobenzylboronic acid pinacol ester (CAS No. 517920-60-4) has emerged as a highly valuable and versatile building block that resides at the intersection of these two critical areas. This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this reagent, moving beyond simple data recitation to offer field-proven insights into its properties, reactivity, and practical application. As a stable, easily handled precursor to the 2-fluorobenzyl moiety, its utility in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for accessing complex molecular architectures. We will explore the causality behind its synthesis and reaction protocols, grounding our discussion in authoritative mechanistic principles to ensure a trustworthy and reproducible understanding.

Part 1: Physicochemical Properties & Characterization

The efficacy and predictability of a reagent begin with a thorough understanding of its fundamental properties. The pinacol ester of 2-fluorobenzylboronic acid is a white to off-white solid at room temperature. The pinacol group serves a crucial dual function: it enhances the compound's stability, rendering it less prone to the dehydration and trimerization (boroxine formation) that can plague free boronic acids, while also improving its solubility in common organic solvents and allowing for straightforward purification via silica gel chromatography.[1]

Key Physicochemical Data

A summary of the core quantitative data for 2-Fluorobenzylboronic acid pinacol ester is presented below.

PropertyValueReference(s)
CAS Number 517920-60-4[2][3]
Molecular Formula C₁₃H₁₈BFO₂[2][3]
Molecular Weight 236.09 g/mol [2]
Boiling Point 271 °C at 760 mmHg
Synonyms 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][3]
Storage Conditions -20°C, under inert atmosphere[2]
Structural & Spectral Characterization

A deep understanding of the compound's spectral signature is critical for reaction monitoring and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the fluorobenzyl group will appear in the range of δ 7.0-7.4 ppm, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. A characteristic singlet or doublet for the benzylic methylene (-CH₂-) protons would be observed around δ 3.0-3.2 ppm. The twelve equivalent protons of the four methyl groups on the pinacol ring will give rise to a sharp, intense singlet around δ 1.2-1.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show aromatic signals between δ 120-165 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The quaternary carbons of the pinacol ring appear around δ 83-84 ppm, and the methyl carbons produce a signal near δ 24-25 ppm.[4] The benzylic carbon signal is typically not observed due to quadrupolar relaxation from the adjacent boron atom.[5]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet or multiplet in the typical range for an aryl fluoride would confirm the presence and environment of the fluorine atom, providing a clean diagnostic tool.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ or adducts like [M+Na]+ corresponding to the exact mass of the compound, confirming its elemental composition.

Part 2: Synthesis and Safe Handling

The reliable synthesis and proper handling of 2-fluorobenzylboronic acid pinacol ester are foundational to its successful application.

Synthesis Protocol: Esterification of Boronic Acid

A common and straightforward method for preparing pinacol esters is the direct esterification of the corresponding boronic acid with pinacol. This process typically involves the removal of water to drive the equilibrium towards the product.

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzylboronic acid (1.0 equiv), pinacol (1.0-1.1 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).[6]

  • Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), to the flask under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Reaction: Stir the resulting suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, filter the suspension to remove the magnesium sulfate. Wash the solids with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure pinacol ester.

Causality: The use of anhydrous conditions and a dehydrating agent is critical. Water can hydrolyze the pinacol ester product back to the boronic acid, reducing the yield. The inert atmosphere prevents potential side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Fluorobenzylboronic Acid - Pinacol - MgSO4 (anhydrous) solvent Add Anhydrous Solvent (THF/Ether) under Inert Atmosphere reagents->solvent Step 1 stir Stir at Room Temperature (12-24h) solvent->stir Step 2 filter Filter to Remove MgSO4 stir->filter Step 3 concentrate Concentrate Filtrate filter->concentrate Step 4 purify Purify by Column Chromatography concentrate->purify Step 5 product Pure Product purify->product

Caption: Workflow for the synthesis of 2-fluorobenzylboronic acid pinacol ester.
Handling and Storage

Proper handling is essential for maintaining the reagent's integrity and ensuring laboratory safety.

  • Safety Precautions: 2-Fluorobenzylboronic acid pinacol ester is classified as an irritant. It can cause skin, eye, and respiratory irritation.[7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Storage: The compound is sensitive to air and moisture.[7] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated at -20°C for long-term stability.[2]

Part 3: Reactivity and Mechanistic Insights

The synthetic power of 2-fluorobenzylboronic acid pinacol ester is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[10]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the coupling of the 2-fluorobenzyl group with various sp²-hybridized carbon atoms (aryl, vinyl, or heteroaryl halides and triflates). Boronic esters are generally more stable and provide higher yields in some cases compared to boronic acids, though their reactivity can be slower due to the steric bulk of the pinacol group.[11][12]

The catalytic cycle, typically driven by a Palladium(0) catalyst, is a well-established, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic ester, facilitating the transfer of the 2-fluorobenzyl group from the boron atom to the palladium center. This step regenerates the boron byproduct and forms a diorganopalladium(II) intermediate. The choice of base is crucial; it must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0)Ln pd2_add R¹-Pd(II)Ln-X pd0->pd2_add  Regeneration oxid Oxidative Addition pd0->oxid pd2_trans R¹-Pd(II)Ln-R² pd2_add->pd2_trans trans Transmetalation pd2_add->trans pd2_trans->pd0 reduct Reductive Elimination pd2_trans->reduct product Product R¹-R² reduct->pd0 oxid->pd2_add trans->pd2_trans aryl_halide Aryl Halide R¹-X boronic_ester Boronic Ester R²-B(pin) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications & Experimental Protocols

The true measure of a reagent is its utility in synthesis. 2-Fluorobenzylboronic acid pinacol ester is a key intermediate for synthesizing biaryl and benzyl-aryl structures, which are prevalent motifs in pharmaceuticals and agrochemicals.[13][14] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

This protocol describes a representative cross-coupling of 2-fluorobenzylboronic acid pinacol ester with 4-bromoanisole.

Reagents & Equipment:

  • 2-Fluorobenzylboronic acid pinacol ester (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ catalyst (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere line (N₂ or Ar)

Methodology:

  • Setup: To a Schlenk flask, add 4-bromoanisole, 2-fluorobenzylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture like dioxane/water (e.g., 4:1 v/v), as water can sometimes accelerate the reaction with boronic esters.[10][15]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material (4-bromoanisole) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the final product, 4-(2-fluorobenzyl)-anisole.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification charge_flask Charge Schlenk Flask: - Aryl Bromide - Boronic Ester - Pd Catalyst & Base inert Evacuate & Backfill with Inert Gas (3x) charge_flask->inert add_solvent Add Degassed Solvent inert->add_solvent Step 1 heat Heat Mixture (80-100°C) with Stirring add_solvent->heat Step 2 monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool Step 3 extract Dilute & Extract cool->extract Step 4 dry Dry Organic Layer extract->dry purify_final Concentrate & Purify (Column Chromatography) dry->purify_final Step 5 final_product Pure Coupled Product purify_final->final_product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

2-Fluorobenzylboronic acid pinacol ester is more than just a chemical; it is a precisely engineered tool for modern synthetic challenges. Its enhanced stability, predictable reactivity, and ease of handling make it a superior choice for introducing the 2-fluorobenzyl motif into complex molecules. By understanding its fundamental properties, synthesis, and the mechanistic underpinnings of its reactivity, researchers can confidently and efficiently leverage this reagent to accelerate discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

An In-depth Technical Guide to 2-Fluorobenzylboronic Acid Pinacol Ester (CAS 517920-60-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Fluorobenzylboronic acid pinacol ester (CAS 517920-60-4). As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a synthesized resource that blends technical accuracy with practical, field-proven insights. This guide is designed to be a valuable tool for researchers and professionals in drug discovery and organic synthesis, offering a deep dive into the physicochemical characteristics, synthesis, handling, and applications of this versatile building block. We will explore the "why" behind the "how," ensuring that every piece of information is presented within a logical and scientifically rigorous framework.

Introduction and Chemical Identity

2-Fluorobenzylboronic acid pinacol ester, identified by the CAS number 517920-60-4, is a synthetically important organoboron compound. It belongs to the family of boronic acid pinacol esters, which are widely recognized for their stability and utility as coupling partners in various carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-fluoro substituent on the benzyl group introduces unique electronic properties that can influence reactivity and, ultimately, the biological activity of molecules synthesized using this building block.

Organoboron compounds are valued in medicinal chemistry for their versatile reactivity, stability, and relatively low toxicity.[1] Boronic acids and their esters serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[2]

Table 1: Compound Identification

IdentifierValue
CAS Number 517920-60-4
Chemical Name 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Synonyms 2-Fluorobenzylboronic acid pinacol ester
Molecular Formula C₁₃H₁₈BFO₂[3]
Molecular Weight 236.09 g/mol [3]

Physicochemical Characteristics

Understanding the physicochemical properties of 2-Fluorobenzylboronic acid pinacol ester is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[4]
Boiling Point 271 °C[5]
Density 1.04 g/cm³[5]
Flash Point 118 °C[5]
Topological Polar Surface Area (TPSA) 18.46 Ų[3]
LogP (predicted) 2.9996[3]
Solubility Profile

Table 3: Expected Solubility Behavior

SolventExpected Solubility
ChloroformHigh
Tetrahydrofuran (THF)High
Diethyl EtherHigh
Ethyl AcetateGood
AcetoneGood
Dimethylformamide (DMF)Good
WaterInsoluble
Hydrocarbons (e.g., Hexane)Low

This table is based on the general solubility of boronic acid pinacol esters and data for analogous compounds.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter, influencing its reactivity in cross-coupling reactions. The acidity of arylboronic acids can be modulated by the substituents on the aromatic ring.[7] Generally, electron-withdrawing groups decrease the pKa, making the boronic acid more acidic. However, the effect of an ortho-fluoro substituent can be more complex. In one study, the presence of a fluorine atom at the ortho position of an α-cyanocinnamyl-substituted arylboronic acid increased the pKa by approximately two units compared to the non-fluorinated analogue.[7] This suggests that the ortho-fluoro group in 2-Fluorobenzylboronic acid may lead to a higher pKa compared to its non-fluorinated counterpart, although an experimental value is not currently available.

Stability and Handling

A crucial aspect of working with boronic acid pinacol esters is their susceptibility to hydrolysis. These compounds can hydrolyze to the corresponding boronic acid and pinacol, particularly in the presence of water and under acidic or basic conditions.[8] The rate of hydrolysis is influenced by the pH and the electronic nature of the substituents on the aromatic ring.[8]

For this reason, it is recommended to store 2-Fluorobenzylboronic acid pinacol ester under anhydrous conditions at a low temperature (e.g., -20°C) to minimize degradation.[3] When used in reactions, anhydrous solvents and inert atmospheres are advisable to ensure the integrity of the reagent. The pinacol ester group is designed to enhance stability compared to the free boronic acid, facilitating easier handling and purification.[9]

Synthesis and Purification

The synthesis of 2-Fluorobenzylboronic acid pinacol ester typically follows established procedures for the preparation of boronic esters. A general and widely used method involves the reaction of the corresponding boronic acid with pinacol.

General Synthetic Protocol: Esterification of 2-Fluorobenzylboronic Acid

This protocol outlines a general procedure for the synthesis of arylboronic acid pinacol esters, which can be adapted for 2-Fluorobenzylboronic acid pinacol ester.

Diagram 1: Synthetic Pathway

G 2-Fluorobenzylboronic Acid 2-Fluorobenzylboronic Acid 2-Fluorobenzylboronic Acid Pinacol Ester 2-Fluorobenzylboronic Acid Pinacol Ester 2-Fluorobenzylboronic Acid->2-Fluorobenzylboronic Acid Pinacol Ester Pinacol, Solvent, Reflux

Caption: General synthetic route to 2-Fluorobenzylboronic acid pinacol ester.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzylboronic acid (1.0 equivalent) and pinacol (1.1-1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or diethyl ether.

  • Reaction: Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the eluent.[10]

Causality Behind Experimental Choices:

  • Excess Pinacol: A slight excess of pinacol is used to drive the equilibrium towards the formation of the ester.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the boronic acid and the resulting pinacol ester.

  • Azeotropic Removal of Water: In some protocols, a Dean-Stark apparatus is used with a solvent like toluene to azeotropically remove the water formed during the esterification, further driving the reaction to completion.

  • Flash Column Chromatography: This is a standard and effective method for purifying boronic acid pinacol esters from unreacted starting materials and byproducts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 2-Fluorobenzylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, a singlet for the benzylic methylene protons, and a singlet for the twelve equivalent methyl protons of the pinacol group. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the pinacol group. The carbon atoms on the aromatic ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.[11]

Diagram 2: NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve in CDCl3 Dissolve in CDCl3 Acquire 1H NMR Acquire 1H NMR Dissolve in CDCl3->Acquire 1H NMR Acquire 13C NMR Acquire 13C NMR Dissolve in CDCl3->Acquire 13C NMR Integrate Peaks Integrate Peaks Acquire 1H NMR->Integrate Peaks Analyze Splitting Patterns Analyze Splitting Patterns Acquire 1H NMR->Analyze Splitting Patterns Assign Chemical Shifts Assign Chemical Shifts Acquire 13C NMR->Assign Chemical Shifts Analyze Splitting Patterns->Assign Chemical Shifts

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12] For 2-Fluorobenzylboronic acid pinacol ester, techniques like electrospray ionization (ESI) or electron ionization (EI) can be employed. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the calculated molecular weight.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 2-Fluorobenzylboronic acid pinacol ester lies in its role as a key building block in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of carbon-carbon bonds, which is a cornerstone of modern drug discovery and development.[13]

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, an organoboron compound (like 2-Fluorobenzylboronic acid pinacol ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.[11] This reaction is widely used to synthesize biaryl compounds and other complex molecular architectures found in many pharmaceuticals.[10]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Pd(0)Ln Pd(0)Ln R-Pd(II)-X R-Pd(II)-X Pd(0)Ln->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (R'-B(OR)2) R-Pd(II)-R'->Pd(0)Ln R-R' R-R' R-Pd(II)-R'->R-R' Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

The 2-fluorobenzyl moiety can be strategically incorporated into a target molecule to modulate its steric and electronic properties. The fluorine atom, in particular, can influence metabolic stability, binding affinity to biological targets, and membrane permeability.

Relevance in Medicinal Chemistry

While 2-Fluorobenzylboronic acid pinacol ester itself is not typically a biologically active compound, it is a valuable intermediate in the synthesis of molecules with potential therapeutic applications. Boron-containing compounds, in general, have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2] The introduction of a boronic acid or ester group can significantly alter the physicochemical and pharmacokinetic characteristics of a molecule, often leading to improved biological activity.[2]

The use of this specific building block allows for the introduction of a 2-fluorobenzyl group, which is a common motif in many bioactive compounds. The fluorine atom can act as a hydrogen bond acceptor and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

Conclusion

2-Fluorobenzylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its stability, coupled with its reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an important tool for the construction of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective utilization. This guide has aimed to provide a comprehensive overview of these aspects, grounded in scientific principles and practical considerations, to support the innovative work of researchers and scientists in the field.

References

Synthesis pathway for 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Foreword: The Strategic Importance of Benzylboronic Esters

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to the chemist, benzylboronic acid pinacol esters stand out as exceptionally versatile and powerful building blocks. Their stability, ease of handling, and predictable reactivity in cross-coupling reactions make them indispensable.

This guide focuses on a specific, yet highly relevant, member of this class: This compound . The presence of the ortho-fluoro substituent introduces unique electronic properties and potential metabolic stability markers, making this reagent a valuable precursor for novel agrochemicals and drug candidates, particularly in the synthesis of diarylmethane motifs.[1] This document provides a detailed exploration of its primary synthesis pathway, grounded in established mechanistic principles and supported by actionable experimental protocols for the research scientist.

Primary Synthetic Approach: Palladium-Catalyzed Miyaura Borylation

The most robust and widely adopted method for synthesizing benzylboronates, including the title compound, is the palladium-catalyzed cross-coupling of a benzyl halide with a diboron reagent.[2][3] This approach, an extension of the Nobel Prize-winning Suzuki-Miyaura coupling, offers high yields and excellent functional group tolerance.[1][4]

Mechanistic Underpinnings: The Catalytic Cycle

The efficacy of this transformation hinges on a well-understood palladium catalytic cycle. The choice of catalyst, ligand, and base is critical, as each component plays a distinct and synergistic role in driving the reaction to completion.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-fluorobenzyl halide (chloride or bromide) to a low-valent Palladium(0) complex. This step forms a Pd(II) intermediate. The strength of the carbon-halogen bond influences the rate of this step, with bromides generally reacting faster than chlorides.

  • Transmetalation: This is the key bond-forming step where the boron moiety is transferred to the palladium center. A base, typically a mild one like potassium acetate (KOAc), is crucial here.[4] It is believed to activate the diboron reagent or form a more reactive (acetato)palladium(II) complex, which facilitates the exchange of the halide for the boryl group.[4] The high oxophilicity of boron is a significant driving force for this step.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the desired 2-(2-fluorobenzyl) boronate ester from the Pd(II) center, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a visualization of the catalytic cycle for this specific synthesis.

Miyaura Borylation Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-CH₂-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Pd(II) Boryl Complex (Ar-CH₂-Pd(II)-Bpin)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product 2-(2-Fluorobenzyl)- boronate Ester trans_complex->product reagents 2-Fluorobenzyl-X (Starting Material) reagents->oa_complex diboron B₂(pin)₂ (Boron Source) diboron->oa_complex base KOAc base->oa_complex Base Assisted

Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation of 2-fluorobenzyl halide.

Experimental Protocol: A Validated Procedure

This protocol is a synthesized representation based on methodologies reported by Miyaura and others for the borylation of benzyl halides.[2][3][5]

Workflow Overview

Caption: General experimental workflow for the synthesis.

Materials & Reagents

ReagentMolar Eq.PurposeCAS Number
2-Fluorobenzyl bromide1.0Starting Material359-24-0
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron Source73183-34-3
Pd(dba)₂ or PdCl₂(PPh₃)₂0.03Catalyst Precursor32005-36-0 / 13965-03-2
Tris(4-methoxyphenyl)phosphine0.06Ligand867-37-8
Potassium Acetate (KOAc)1.5 - 3.0Base127-08-2
Toluene or 1,2-Dichloroethane-Solvent108-88-3 / 107-06-2

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(dba)₂, 0.03 equiv) and the phosphine ligand (0.06 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium acetate (1.5 equiv), bis(pinacolato)diboron (1.1 equiv), and the solvent (e.g., Toluene).

  • Initiation: Begin stirring the mixture and then add the 2-fluorobenzyl bromide (1.0 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 50-80°C.[2][5] The optimal temperature may depend on the specific catalyst-ligand system and whether the halide is a chloride or bromide. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.[2][5]

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[6]

  • Purification: After removing the solvent under reduced pressure, the crude product is purified. Column chromatography on silica gel is a common method. It is sometimes noted that benzylboronic esters can be unstable on silica gel, so using neutral or deactivated silica, or alternatively Kugelrohr distillation, is recommended.[5][7]

Alternative Synthetic Strategies

While palladium catalysis is the dominant method, other innovative approaches are emerging, offering potential advantages under specific circumstances.

  • Electrosynthesis: A metal-free approach involves the electrochemical reductive coupling between a benzylic halide and a borating agent like pinacolborane (HBpin).[8] This method operates at room temperature in a single-compartment cell, often using a sacrificial magnesium anode.[8]

  • Photochemical Organocatalysis: This strategy uses visible light and a nucleophilic dithiocarbonyl anion as an organocatalyst to generate radicals from benzylic halides.[9] The radical then reacts with a boron source like bis(catecholato)diboron. This method is notable for its ability to activate substrates that are difficult to reduce, such as benzyl chlorides.[9]

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect characteristic signals for the benzylic protons (CH₂), the aromatic protons, and a sharp singlet for the 12 methyl protons of the pinacol group around 1.2 ppm.[6]

    • ¹³C NMR: Will show distinct signals for the aromatic, benzylic, and pinacol carbons.

    • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.

    • ¹¹B NMR: A broad singlet confirming the presence of the boron atom.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight (236.09 g/mol ) and provide fragmentation patterns.[10]

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to connect the 2-fluorobenzyl moiety to various aryl or heteroaryl halides.[1][11][12]

References

Discovery and significance of fluorobenzyl boronic esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Fluorobenzyl Boronic Esters

Abstract

Fluorobenzyl boronic esters have emerged as indispensable building blocks in modern synthetic and medicinal chemistry. Their unique combination of a fluorinated aromatic ring, a reactive benzylic position, and the versatile boronic ester functionality makes them highly valuable for constructing complex molecular architectures. This guide provides a comprehensive overview of these reagents, from their synthesis and physicochemical properties to their pivotal role in drug discovery and molecular imaging. We will explore the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and discuss their significance in the development of novel therapeutics and diagnostics.

Introduction: The Strategic Value of Fluorobenzyl Boronic Esters

The landscape of drug discovery is perpetually driven by the need for molecules with enhanced potency, selectivity, and pharmacokinetic profiles. Organoboron compounds, particularly boronic acids and their esters, have revolutionized this field, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction provides a robust and reliable method for forming carbon-carbon bonds, a fundamental process in the synthesis of new drug candidates.[3]

Within this class of reagents, fluorobenzyl boronic esters hold a privileged position. The incorporation of fluorine into a drug molecule can profoundly influence its properties, often leading to improved metabolic stability, increased binding affinity, and enhanced membrane permeability.[3] The benzyl boronic ester moiety, meanwhile, introduces a C(sp³)-hybridized carbon, contributing to the three-dimensional complexity that is often correlated with successful drug candidates.[4] These esters are generally more stable, easier to handle, and more amenable to purification than their corresponding boronic acids, making them ideal for complex, multi-step syntheses.[5] This guide delves into the core science of these powerful reagents, providing researchers with the foundational knowledge and practical insights required to leverage their full potential.

Synthesis of Fluorobenzyl Boronic Esters: Key Methodologies

The accessibility of fluorobenzyl boronic esters is crucial for their widespread adoption. Several reliable synthetic strategies have been developed, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Miyaura Borylation of Fluorobenzyl Halides

One of the most common and direct methods involves the palladium-catalyzed cross-coupling of a fluorobenzyl halide (bromide or chloride) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is efficient and tolerates a wide range of functional groups.

The causality behind this protocol's success lies in the classic oxidative addition/reductive elimination cycle of palladium catalysis. The palladium(0) catalyst first inserts into the carbon-halide bond of the fluorobenzyl halide. Subsequent transmetalation with the diboron species, followed by reductive elimination, yields the desired boronic ester and regenerates the active catalyst. The use of a suitable base (like potassium acetate) is critical for facilitating the transmetalation step.

G cluster_0 Synthetic Workflow: Miyaura Borylation A Fluorobenzyl Halide (Ar-CH₂-X) D Reaction Mixture (Heat, Inert Atmosphere) A->D B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) C->D E Work-up & Purification (Filtration, Chromatography) D->E F Fluorobenzyl Boronic Ester (Ar-CH₂-Bpin) E->F

Caption: General workflow for the synthesis of fluorobenzyl boronic esters via Miyaura borylation.

Benzylic C-H Borylation

More recently, methods for the direct borylation of benzylic C-H bonds have emerged as a powerful, atom-economical alternative.[6] These reactions, often catalyzed by iridium or iron complexes, can functionalize benzylic positions without the need for pre-installed leaving groups like halides. While offering elegant synthetic routes, these methods may present challenges in regioselectivity if multiple benzylic C-H bonds are present.

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Miyaura Borylation Fluorobenzyl HalidePd Catalyst, B₂pin₂, Base70-95%High yields, broad functional group tolerance, reliable.Requires pre-functionalized starting material.
Benzylic C-H Borylation Fluorotoluene DerivativeIr or Fe Catalyst, B₂pin₂50-80%Atom-economical, avoids halides.Can have regioselectivity issues, may require directing groups.
From Grignard Reagents Fluorobenzyl HalideMg, Pinacolborane60-85%Utilizes classic organometallic chemistry.[6]Sensitive to moisture and air, limited functional group compatibility.

Table 1. Comparison of primary synthetic routes to fluorobenzyl boronic esters.

Reactivity and Mechanistic Insights: The Role in Suzuki-Miyaura Coupling

The primary application of fluorobenzyl boronic esters is as coupling partners in the Suzuki-Miyaura reaction.[1] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes. The boronic ester does not typically participate in the reaction directly. It must first be activated by a base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species.[7]

This boronate complex is the key player in the transmetalation step—the transfer of the fluorobenzyl group from boron to the palladium center.[2] This step is often rate-limiting and involves the displacement of a ligand from the palladium(II) complex to create a vacant coordination site, allowing the boronate to bind and deliver its organic fragment.[1][2]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product Ar'-CH₂-Ar-F (Product) ArPdX Ar'-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar'-Pd(II)L₂(Ar-CH₂-F) Transmetalation->ArPdAr RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArX Ar'-X (Aryl Halide) ArX->OxAdd Boronate [F-Ar-CH₂-B(OR)₂(OH)]⁻ (Activated Boronate) Boronate->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction featuring a fluorobenzyl boronic ester.

A critical challenge with some boronic esters is the competing side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, leading to yield loss.[1] The stability of the pinacol ester and careful control of reaction conditions (e.g., using milder bases or anhydrous solvents) can mitigate this issue.[4]

Significance in Drug Discovery and Molecular Imaging

The utility of fluorobenzyl boronic esters extends across multiple facets of pharmaceutical and diagnostic development.

Scaffolds for Biologically Active Molecules

These reagents are instrumental in synthesizing complex biaryl systems and introducing the fluorobenzyl motif, which is found in numerous biologically active compounds.[3] The C(sp²)-C(sp³) linkage formed is of particular interest to the pharmaceutical industry as it increases the three-dimensional character of molecules, a property often associated with improved clinical success rates.[4]

PrecursorFinal Compound Class/ExampleTherapeutic AreaReference
4-Fluorobenzylboronic acid pinacol esterCrizotinib AnaloguesOncology (ALK/MET inhibitors)[1]
2,4-Difluorobenzylboronic acid pinacol esterNovel Proteasome InhibitorsOncology[8]
3-Fluorobenzylboronic acid pinacol esterGSK-3 RadiotracersNeuroscience[9]

Table 2. Examples of fluorobenzyl boronic esters as precursors in medicinal chemistry.

Precursors for PET Radiotracers

A groundbreaking application is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). Late-stage fluorination is a major challenge in radiochemistry. Copper-mediated radiofluorination of boronic acids and esters using K¹⁸F has emerged as a powerful solution.[9] This method allows for the direct conversion of a C-B bond to a C-¹⁸F bond under mild conditions, enabling the rapid synthesis of complex radiotracers for preclinical and clinical imaging.[9][10] For example, fluorobenzyl boronic esters can be used to synthesize tracers that target specific enzymes or receptors in the brain, providing invaluable diagnostic information.[9]

Experimental Protocols: A Self-Validating System

The following protocol describes a general, robust procedure for a Suzuki-Miyaura cross-coupling reaction. The rationale for each step is provided to ensure a self-validating and reproducible workflow.

Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzylboronic Acid Pinacol Ester with an Aryl Bromide

Objective: To synthesize a 4-fluorobenzyl-substituted biaryl compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Fluorobenzylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Methodology:

  • Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-fluorobenzylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and K₂CO₃ (2.0 mmol). The solids are added first to prevent decomposition of the catalyst by atmospheric oxygen and moisture.

  • Atmosphere Exchange: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step; the Pd(0) species generated in situ is highly sensitive to oxygen, and failure to establish an inert atmosphere is a common cause of reaction failure.

  • Solvent Addition (Causality: Reagent Solubility & Boronate Formation): Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The dioxane solubilizes the organic reagents, while the water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution (Causality: Thermal Activation): Place the flask in a preheated oil bath at 90 °C and stir vigorously. The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Monitoring (Causality: Endpoint Determination): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. This prevents unnecessary heating that could lead to byproduct formation and provides a clear endpoint for the reaction. A typical reaction time is 4-12 hours.

  • Work-up (Causality: Reagent Removal): Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions.

  • Purification (Causality: Product Isolation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Protocol_Workflow A 1. Combine Reagents (Aryl Bromide, Boronic Ester, Catalyst, Base) B 2. Establish Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat Reaction Mixture (90 °C with Stirring) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction & Washing) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Challenges and Future Outlook

Despite their utility, challenges remain. The synthesis of sterically hindered or electronically unusual fluorobenzyl boronic esters can be difficult. Furthermore, the potential for protodeboronation, especially with sensitive substrates, requires careful optimization.[11]

The future of this field is bright. The development of more active and selective catalysts for both C-H borylation and cross-coupling will continue to expand the scope of accessible molecules. The application of these building blocks in new modalities, such as protein degradation (PROTACs) and covalent inhibitors, is a burgeoning area of research. As our understanding of their reactivity deepens, fluorobenzyl boronic esters will undoubtedly play an even greater role in the creation of next-generation therapeutics and diagnostic agents.

Conclusion

Fluorobenzyl boronic esters represent a powerful convergence of fluorine chemistry and organoboron chemistry. They are synthetically accessible, versatile in their reactivity, and strategically important for introducing key structural motifs into complex molecules. Their established role in Suzuki-Miyaura couplings and their emerging significance in radiochemistry underscore their value to researchers in drug discovery and chemical biology. By understanding the principles of their synthesis and reactivity, scientists can effectively harness these reagents to accelerate the development of innovative solutions to pressing medical challenges.

References

Spectroscopic and Synthetic Elucidation of 2-Fluorobenzyl Dioxaborolane: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern medicinal chemistry. We will delve into its synthesis via the robust Miyaura borylation, provide a detailed analysis of its spectroscopic signature, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

The Strategic Importance of Fluorinated Arylboronic Esters in Medicinal Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in pharmaceutical research and development.[1] Their utility as precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[2][3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4] The 2-fluorobenzyl moiety, in particular, is a valuable pharmacophore found in numerous biologically active compounds. Consequently, 2-fluorobenzyl dioxaborolane serves as a critical reagent for incorporating this fluorinated motif into potential drug molecules.

Synthesis via Miyaura Borylation: A Reliable and Versatile Approach

The synthesis of 2-fluorobenzyl dioxaborolane is most commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling of an appropriate aryl or benzyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers high functional group tolerance and generally proceeds under mild conditions.[5][2][3]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Miyaura borylation is a well-established process involving the oxidative addition of the benzyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester and regenerate the active catalyst.[2][6] The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (KOAc) often being preferred to prevent the competing Suzuki coupling of the product.[5][2]

Experimental Protocol for the Synthesis of 2-Fluorobenzyl Dioxaborolane

The following protocol provides a representative procedure for the synthesis of 2-fluorobenzyl dioxaborolane from 2-fluorobenzyl bromide.

Materials:

  • 2-Fluorobenzyl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-fluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-fluorobenzyl dioxaborolane as a colorless oil or a white solid.

Spectroscopic Characterization of 2-Fluorobenzyl Dioxaborolane

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-fluorobenzyl dioxaborolane. The following sections detail the expected spectroscopic data based on the principles of NMR and mass spectrometry, with reference to analogous structures.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-fluorobenzyl dioxaborolane with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3, H4, H57.20 - 7.00m-3H
H6~7.30m-1H
H7 (CH₂)~2.30s-2H
H10, H11, H12, H13 (4 x CH₃)~1.25s-12H

Rationale for Assignments:

  • Aromatic Protons (H3-H6): The protons on the fluorinated benzene ring are expected to resonate in the aromatic region (7.00-7.30 ppm).[7] The fluorine atom will induce complex splitting patterns, resulting in overlapping multiplets.

  • Benzylic Protons (H7): The methylene protons adjacent to the boron atom are expected to appear as a singlet around 2.30 ppm. This upfield shift compared to typical benzylic protons is due to the electron-donating nature of the boron group.

  • Pinacol Protons (H10-H13): The four equivalent methyl groups of the pinacol ester will give rise to a sharp singlet at approximately 1.25 ppm, integrating to 12 protons.[8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
C10, C11, C12, C13 (4 x CH₃)~24.8
C7 (CH₂)~30 (broad)
C8, C9 (quaternary C-O)~83.5
Aromatic Carbons (C1-C6)124.0 - 162.0 (with C-F coupling)

Rationale for Assignments:

  • Pinacol Carbons (C10-C13): The methyl carbons of the pinacol group typically resonate around 24.8 ppm.[8][9]

  • Benzylic Carbon (C7): The carbon attached to the boron atom (C7) is expected to be broad due to quadrupolar relaxation from the adjacent boron nucleus and will likely appear around 30 ppm. In some cases, this signal may be difficult to observe.[8]

  • Quaternary Pinacol Carbons (C8, C9): The quaternary carbons of the dioxaborolane ring bonded to oxygen are characteristically found at approximately 83.5 ppm.[8]

  • Aromatic Carbons (C1-C6): The aromatic carbons will appear in the range of 124.0-162.0 ppm. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.[10][11][12]

¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for characterizing organoboron compounds.

Predicted Chemical Shift (δ, ppm) Appearance
~30 - 35Broad singlet

Rationale for Assignment:

  • Tricoordinate boronic esters, such as pinacol esters, typically exhibit a broad singlet in the ¹¹B NMR spectrum in the range of +20 to +35 ppm, with BF₃·OEt₂ as the reference.[8][13][14][15] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[14][16]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Ion Predicted m/z
[M+H]⁺235.1402
[M+Na]⁺257.1221

Rationale for Prediction:

  • The predicted exact masses are calculated for the molecular formula C₁₃H₁₈BFO₂. The observation of these ions in the mass spectrum would provide strong evidence for the successful synthesis of the target compound.

Workflow for Synthesis and Spectroscopic Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents 2-Fluorobenzyl Bromide + B₂pin₂ + KOAc + PdCl₂(dppf) reaction Miyaura Borylation (Dioxane, 80°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product Pure 2-Fluorobenzyl Dioxaborolane purification->product nmr_h ¹H NMR product->nmr_h nmr_c ¹³C NMR product->nmr_c nmr_b ¹¹B NMR product->nmr_b ms HRMS product->ms confirmation Structure Confirmed nmr_h->confirmation nmr_c->confirmation nmr_b->confirmation ms->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of 2-fluorobenzyl dioxaborolane.

Applications in Drug Discovery and Development

2-Fluorobenzyl dioxaborolane is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for its incorporation into diverse molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs. Boron-containing compounds themselves have emerged as a significant class of therapeutic agents, with several approved drugs for the treatment of cancers and infectious diseases.[1][17] The unique electronic properties of the boronic ester moiety can also be exploited in the design of probes and sensors for biological systems.[18]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of 2-fluorobenzyl dioxaborolane. By understanding the principles behind its preparation via the Miyaura borylation and the interpretation of its characteristic NMR and mass spectral data, researchers can confidently synthesize and utilize this important building block in their drug discovery and development endeavors. The combination of a strategically important fluorinated motif with the versatile reactivity of the boronic ester makes 2-fluorobenzyl dioxaborolane a powerful tool in the arsenal of the modern medicinal chemist.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data. It offers not only reference spectral data but also explains the underlying principles and experimental causality, ensuring a deep and practical understanding for accurate structural verification and quality control.

Introduction and Strategic Importance

This compound is a member of the versatile class of pinacol boronate esters. These organoboron compounds are indispensable reagents in modern synthetic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the fluorobenzyl moiety makes this particular reagent valuable for introducing a fluorinated aromatic group, a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

Given its critical role, unambiguous structural confirmation is paramount. Multinuclear NMR spectroscopy is the definitive analytical technique for this purpose. This guide provides a detailed walkthrough of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, highlighting the characteristic chemical shifts, signal multiplicities, and coupling constants that together form a unique spectral fingerprint for this molecule.

Core Principles of Multinuclear NMR for Organoboron Compounds

The structural elucidation of this compound relies on probing its four NMR-active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.

  • ¹H and ¹³C NMR: These are the cornerstones of organic structure determination, providing information about the carbon-hydrogen framework.

  • ¹⁹F NMR: With a spin of ½, 100% natural abundance, and high sensitivity, ¹⁹F NMR is an exceptionally powerful tool.[1][2] Its wide chemical shift range makes it highly sensitive to the local electronic environment, providing clear and often baseline-resolved signals.[3]

  • ¹¹B NMR: Boron-11 is a quadrupolar nucleus (spin = 3/2), which leads to efficient nuclear relaxation. This typically results in broad NMR signals for the boron atom itself and can cause broadening of the signals for directly attached nuclei, such as the α-carbon, in the ¹³C NMR spectrum.[4][5] The chemical shift of ¹¹B is highly indicative of its coordination state; tricoordinate boronate esters, such as the target molecule, typically exhibit a broad signal in the range of δ 25-35 ppm.[6][7][8]

Below is a diagram of the target molecule with key nuclei labeled for the subsequent spectral discussion.

Caption: Structure of this compound.

Experimental Protocol: From Sample to Spectrum

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is a self-validating system for the analysis of boronate esters.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~15-20 mg of sample prep2 2. Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 3. Vortex until homogeneous prep2->prep3 prep4 4. Transfer to 5 mm NMR tube prep3->prep4 acq1 5. Insert sample into spectrometer prep4->acq1 acq2 6. Lock, tune, and shim acq1->acq2 acq3 7. Acquire spectra: -¹H (e.g., 16 scans) -¹³C (e.g., 1024 scans) -¹⁹F (e.g., 64 scans) -¹¹B (e.g., 2048 scans) acq2->acq3 proc1 8. Apply Fourier Transform acq3->proc1 proc2 9. Phase and baseline correct proc1->proc2 proc3 10. Calibrate spectra proc2->proc3 proc4 11. Integrate, analyze couplings, and assign peaks proc3->proc4

Caption: Standardized workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good dissolving power for nonpolar to moderately polar compounds and its well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).

    • Ensure the sample is fully dissolved by vortexing. If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

    • Causality: Using a deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability. Incomplete dissolution or particulates can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Data Acquisition (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup: lock onto the deuterium signal of the solvent, tune the relevant probe channels (¹H, ¹³C, ¹⁹F, ¹¹B), and shim the magnetic field to optimize homogeneity.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. A larger number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling for a simple singlet, or coupled to observe J-couplings. This nucleus is highly sensitive, so fewer scans are needed (e.g., 64).

    • ¹¹B NMR: Acquire a proton-decoupled spectrum. Due to the broad nature of the signal, a higher number of scans (e.g., 2048) and specific acquisition parameters (e.g., no window function before Fourier transform) may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct all spectra to ensure pure absorption lineshapes.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual CDCl₃ peaks. For ¹⁹F, an external standard like CFCl₃ (δ 0 ppm) is the primary reference.[1] For ¹¹B, an external standard of BF₃·OEt₂ (δ 0 ppm) is used.[5]

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton NMR provides a wealth of information through chemical shifts, integration, and coupling patterns.

  • Aromatic Region (δ ~6.9-7.3 ppm, 4H): The four protons on the fluorobenzyl ring will appear in this region. Due to coupling with each other and with the fluorine atom, they will present a complex, overlapping multiplet pattern. The ortho-fluorine substituent typically causes a slight upfield shift for the adjacent protons compared to non-fluorinated benzyl groups.

  • Benzylic Protons (CH₂, δ ~2.9-3.2 ppm, 2H): The two methylene protons adjacent to the boron atom are expected in this range. A key diagnostic feature is their multiplicity. They are coupled to the ortho-fluorine atom on the ring. This two-bond H-F coupling (²JHF) is typically in the range of 2-3 Hz, splitting the signal into a triplet .[9]

  • Pinacol Protons (4 x CH₃, δ ~1.25 ppm, 12H): The four equivalent methyl groups of the pinacol ester moiety are magnetically shielded and appear as a sharp, intense singlet, integrating to 12 protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

  • Aromatic Region (δ ~120-165 ppm): Six signals are expected for the aromatic carbons.

    • The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF, typically >240 Hz), appearing as a doublet. Its chemical shift will be significantly downfield (δ ~160-164 ppm).

    • The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), which may be resolved.

    • The ipso-carbon attached to the CH₂B group will be found around δ ~130-135 ppm.

  • Pinacol Carbons (O-C(CH₃)₂, δ ~83-84 ppm): The two equivalent quaternary carbons of the pinacol ring appear as a sharp signal in this region.[4]

  • Pinacol Methyl Carbons (C(CH₃)₂, δ ~24-25 ppm): The four equivalent methyl carbons give rise to a strong signal.[4]

  • Benzylic Carbon (CH₂-B, δ ~25-30 ppm): This is a crucial signal. The carbon atom directly attached to boron is often significantly broadened due to quadrupolar relaxation from the ¹¹B nucleus. In many cases, this signal may be very broad and low in intensity, or not observed at all.[4] This phenomenon is a strong indicator of the C-B bond's presence.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine's presence and environment.

  • Chemical Shift (δ ~ -110 to -120 ppm vs CFCl₃): A single signal is expected for the fluorine atom on the aromatic ring.[1] The exact shift is sensitive to the solvent and electronic environment.

  • Multiplicity: If the spectrum is acquired without proton decoupling, the signal will be split by the neighboring protons. The largest coupling will be to the ortho-proton (³JHF ~ 8-10 Hz) and the benzylic protons (²JHF ~ 2-3 Hz), resulting in a complex multiplet. A proton-decoupled spectrum will show a sharp singlet, which is often sufficient for confirmation.

¹¹B NMR Spectrum

The ¹¹B NMR spectrum is diagnostic for the boronate ester functional group.

  • Chemical Shift (δ ~33-35 ppm): A single, characteristically broad signal is expected in this region. This chemical shift is typical for a neutral, tricoordinate (sp²-hybridized) boron atom within a pinacol boronate ester.[4][5] The significant broadness is a direct consequence of the fast quadrupolar relaxation of the ¹¹B nucleus.[7]

cluster_couplings Key J-Coupling Interactions mol 2-(2-Fluorobenzyl)- pinacol boronate J_HF_benzylic ²J(Hα, F) ≈ 2-3 Hz (Benzylic H → Triplet) mol->J_HF_benzylic J_HF_aromatic ³J(H, F) / ⁴J(H, F) (Complex Aromatic Multiplets) mol->J_HF_aromatic J_CF ¹J(C, F) > 240 Hz (C-F → Doublet) mol->J_CF J_CB ¹J(Cα, B) (Causes Cα Broadening) mol->J_CB

Caption: Diagram of key spin-spin coupling interactions influencing the NMR spectra.

Consolidated Data and Final Interpretation

The following table summarizes the expected NMR data, providing a quick reference for structural verification.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Diagnostic Feature
¹H ~6.9-7.3Multiplet4HAr-H Complex pattern due to H-H and H-F coupling.
~2.9-3.2Triplet (t)2HAr-CH₂ -BTriplet splitting due to ²JHF coupling.
~1.25Singlet (s)12H-C(CH₃ )₂Intense singlet integrating to 12 protons.
¹³C ~162 (d, ¹JCF > 240 Hz)Doublet1CC -FLarge one-bond C-F coupling constant.
~120-135Multiplets5CAr-C Remaining five aromatic carbons.
~83.5Singlet2C-O-C (CH₃)₂Quaternary carbons of the pinacol ring.
~24.8Singlet4C-C(C H₃)₂Methyl carbons of the pinacol ring.
~28 (broad)Singlet (broad)1CAr-C H₂-BSignal is often very broad or unobserved due to ¹¹B quadrupolar relaxation.
¹⁹F ~ -115Singlet-Ar-F Single, sharp peak in the characteristic region for fluorobenzene derivatives.
¹¹B ~34 (broad)Singlet (broad)--B (OR)₂A single, very broad signal characteristic of a tricoordinate boronate ester.

Holistic Interpretation: The combined evidence from these four spectra provides an unambiguous confirmation of the structure. The ¹¹B NMR confirms the boronate ester, the ¹⁹F NMR confirms the fluorinated aromatic ring, and the ¹H and ¹³C spectra piece together the entire carbon-hydrogen framework. The diagnostic benzylic proton triplet (from ²JHF) and the broadened (or absent) benzylic carbon signal (from ¹JCB) are hallmark features that definitively link the fluorobenzyl group to the pinacol boronate moiety.

Conclusion

The multinuclear NMR analysis of this compound is a robust and definitive method for its structural characterization. By systematically interpreting the spectra from ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, researchers can confidently verify the identity and purity of this vital synthetic reagent. Understanding the key diagnostic features—particularly the H-F and C-B coupling phenomena and the characteristic broadness of the ¹¹B signal—is essential for any scientist working with organoboron compounds in the fields of organic synthesis, materials science, and drug discovery.

References

An In-depth Technical Guide to the ¹H NMR Interpretation of 2-Fluorobenzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise and unambiguous determination of molecular structure is not merely a procedural formality but the bedrock of scientific integrity and therapeutic innovation. For researchers and scientists engaged in the synthesis of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an indispensable tool. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 2-Fluorobenzylboronic acid pinacol ester, a compound of interest in synthetic chemistry due to the prevalence of the boronic acid moiety in cross-coupling reactions and the influence of fluorine in modulating pharmacokinetic and pharmacodynamic properties. Our objective is to move beyond a superficial cataloging of peaks and delve into the causal relationships between the molecule's electronic environment and its spectral signature, thereby equipping the reader with the expertise to interpret similar structures with confidence.

Molecular Architecture and Its Spectroscopic Implications

The structure of 2-Fluorobenzylboronic acid pinacol ester presents a fascinating interplay of electronic and steric effects that are directly mirrored in its ¹H NMR spectrum. To appreciate the nuances of the spectrum, we must first consider the constituent functional groups and their anticipated influence on proton chemical shifts and coupling constants.

The molecule can be dissected into three key regions:

  • The 2-Fluorobenzyl Group: This aromatic system is perturbed by an electron-withdrawing fluorine atom at the ortho position. This substitution is expected to deshield adjacent aromatic protons and, critically, influence the chemical shift of the benzylic protons through both inductive and through-space effects.

  • The Benzylic Methylene Bridge (-CH₂-): These two protons are diastereotopic due to the chiral center at the boron atom (when considering coordination with a chiral ligand, a common scenario in catalysis) and are subject to coupling with each other, as well as potential long-range coupling with the ortho-fluorine atom. Their chemical shift is a sensitive probe of the electronic environment dictated by the aromatic ring and the boronic ester.

  • The Pinacol Ester Group: Comprising two methyl groups and two quaternary carbons, this moiety is expected to give rise to a characteristic singlet in the upfield region of the spectrum. Its integration value is a reliable indicator of the presence and purity of the pinacol ester.

Below is a diagram illustrating the logical relationships between the molecular fragments and their expected NMR signals.

Caption: Molecular fragments and their corresponding predicted ¹H NMR signals.

Predicted ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the ¹H NMR spectrum of 2-Fluorobenzylboronic acid pinacol ester. The analysis is best approached by considering each region of the spectrum systematically.

The Aromatic Region (δ 7.0 - 7.5 ppm)

The four protons on the benzene ring will give rise to a complex multiplet pattern in this downfield region. The electron-withdrawing nature of the fluorine atom will deshield the aromatic protons relative to unsubstituted benzene (δ 7.34 ppm)[1]. The ortho-fluorine substituent breaks the symmetry of the ring, leading to four distinct chemical shifts.

  • H-6 (ortho to CH₂Bpin, meta to F): This proton is expected to be a doublet of doublets, with a larger coupling constant from the adjacent H-5 and a smaller meta-coupling from H-4.

  • H-3 (ortho to F, meta to CH₂Bpin): This proton will also be a doublet of doublets, with a large coupling to H-4 and a smaller coupling to the fluorine atom (³JHF).

  • H-4 and H-5 (meta and para to CH₂Bpin): These protons will likely appear as overlapping multiplets, further complicated by coupling to each other and to the adjacent protons.

The exact chemical shifts and coupling constants are difficult to predict without empirical data but will fall within the typical range for substituted benzenes.

The Benzylic Region (δ ~3.0 ppm)

The two benzylic protons are of significant diagnostic value. In the unsubstituted benzylboronic acid pinacol ester, these protons appear as a singlet around 2.9 ppm[2]. The introduction of an ortho-fluoro substituent is anticipated to have two key effects:

  • Downfield Shift: The electronegative fluorine atom will exert a deshielding effect, shifting the benzylic proton signal further downfield. A reasonable estimate would place this signal in the range of δ 3.0 - 3.2 ppm.

  • ¹H-¹⁹F Coupling: A through-space coupling interaction between the benzylic protons and the ortho-fluorine is possible. This would manifest as a splitting of the benzylic proton signal into a doublet. The magnitude of this four-bond coupling (⁴JHF) is typically small, on the order of 1-3 Hz[3].

The Aliphatic Region (δ ~1.3 ppm)

The twelve protons of the four equivalent methyl groups on the pinacol moiety are expected to produce a sharp singlet in the upfield region of the spectrum. For a wide range of pinacol boronic esters, this signal consistently appears around δ 1.2-1.3 ppm[4]. The integration of this peak to a value of 12H is a strong confirmation of the pinacol ester's presence.

Tabulated Summary of Predicted ¹H NMR Data

For clarity and ease of reference, the predicted ¹H NMR data for 2-Fluorobenzylboronic acid pinacol ester (in CDCl₃) is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Coupling Interactions
Aromatic Protons7.0 - 7.5Multiplet4H³JHH, ⁴JHH, ³JHF
Benzylic Protons (CH₂)3.0 - 3.2Singlet or Doublet2H⁴JHF (through-space)
Pinacol Protons (4 x CH₃)~1.3Singlet12HNone

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity and instrument calibration.

Materials and Reagents
  • 2-Fluorobenzylboronic acid pinacol ester (sample)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Volumetric Flask (1 mL)

  • Analytical Balance

Sample Preparation Workflow

nmr_sample_prep start Start weigh Weigh ~5-10 mg of Sample start->weigh dissolve Dissolve in ~0.7 mL of CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument end Acquire Data instrument->end

Caption: Workflow for ¹H NMR sample preparation.

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Fluorobenzylboronic acid pinacol ester directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The TMS signal will be used to reference the chemical shift scale to δ 0.00 ppm.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, a small amount of additional solvent may be added, or the solution can be filtered through a small plug of glass wool in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm high-precision NMR tube.

  • Instrument Insertion: Place the NMR tube into the spectrometer's sample holder.

Data Acquisition Parameters

For a standard 400 MHz NMR spectrometer, the following acquisition parameters are recommended:

Parameter Recommended Value Rationale
Spectrometer Frequency400 MHzStandard for routine analysis
Number of Scans16Sufficient for good signal-to-noise for a ~5-10 mg sample
Relaxation Delay2.0 sAllows for adequate relaxation of protons, ensuring accurate integration
Acquisition Time4.0 sProvides good digital resolution
Spectral Width16 ppmEncompasses the full range of expected proton chemical shifts
Temperature298 KStandard operating temperature

Conclusion: A Framework for Confident Interpretation

The ¹H NMR spectrum of 2-Fluorobenzylboronic acid pinacol ester is a rich source of structural information. A thorough interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous verification of its structure. The key diagnostic signals include the downfield multiplets of the aromatic protons, the characteristically shifted benzylic protons (potentially showing coupling to fluorine), and the prominent singlet of the pinacol group. By following a rigorous experimental protocol and a logical interpretive framework, researchers and drug development professionals can leverage ¹H NMR spectroscopy to its full potential, ensuring the integrity of their synthetic endeavors and accelerating the pace of discovery.

References

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the Synthesis of Diaryl- and Heteroarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Diarylmethanes

The diarylmethane scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds.[1] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an sp³-hybridized organoboron reagent, with various (hetero)aryl halides.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents. Understanding these principles is paramount for troubleshooting, optimization, and extension to novel substrates.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that methodically forges a new carbon-carbon bond between an organoboron reagent and an organohalide.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Three Pillars of the Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the active Palladium(0) catalyst inserting itself into the carbon-halogen bond of the (hetero)aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl > F.[1] For less reactive halides like chlorides, the choice of an electron-rich and bulky ligand on the palladium center is critical to facilitate this often rate-limiting step.

  • Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-fluorobenzyl group to the Pd(II) center, displacing the halide.[4] The nature of the base and the electronic properties of the boronic ester substituent (the ortho-fluoro group) can significantly influence the rate and efficiency of this step.

  • Reductive Elimination: In the final step, the newly formed Pd(II) complex, now bearing both the aryl and the 2-fluorobenzyl groups, eliminates the final diarylmethane product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. This step is often accelerated by bulky ligands that create steric pressure around the metal center.

Below is a visualization of this fundamental process.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)Ln pdiib Ar-Pd(II)Ln-X pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)Ln-R' pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Coupled Product (Ar-R') arx Aryl Halide (Ar-X) borane Boronic Ester (R'-B(pin)) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: A Rationale-Driven Approach

The successful execution of the Suzuki coupling with this compound hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Catalyst and Ligand Selection

For the coupling of sp³-hybridized organoborons, particularly with potentially less reactive (hetero)aryl chlorides, the catalyst system must be highly active.

  • Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are stable and are reduced in situ to the active Pd(0) species.

  • Ligand Choice: The ligand is not a passive spectator; it modulates the catalyst's reactivity and stability. For benzylic couplings, bulky and electron-rich phosphine ligands are preferred.

    • Buchwald Ligands (e.g., SPhos, XPhos): These ligands are renowned for their ability to promote the oxidative addition of aryl chlorides and accelerate reductive elimination, making them excellent candidates for this transformation.

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand offers a good balance of flexibility and electron-donating character, proving effective in a wide range of Suzuki couplings, including those with challenging substrates.[5]

Ligand TypeKey AdvantageTypical Substrates
Buchwald-type (SPhos, XPhos) High activity, promotes coupling of Ar-ClSterically hindered or electron-rich aryl chlorides
Ferrocene-based (dppf) Robust, versatile, good for heteroaryl couplingsAryl bromides, heteroaryl halides
Triphenylphosphine (PPh₃) Cost-effective, suitable for simple couplingsActivated aryl iodides and bromides
The Critical Role of the Base

A base is essential for the transmetalation step.[1] Its primary role is to activate the boronic ester by forming a tetracoordinate boronate "ate" complex, which is significantly more nucleophilic than the neutral boronic ester.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are moderately strong bases, widely used and effective for a broad range of substrates. Cs₂CO₃ is more soluble and often provides better results, especially with hindered substrates.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often employed for less reactive coupling partners, such as aryl chlorides. It is particularly effective in anhydrous conditions, though sometimes the presence of a small amount of water is beneficial.[6]

  • Cesium Fluoride (CsF): For couplings involving fluorinated boronic esters, fluoride sources like CsF can be particularly effective. The fluoride anion can form a highly reactive fluoroboronate intermediate, which can accelerate transmetalation.[7]

Solvent System Selection

The choice of solvent influences the solubility of the reagents and the kinetics of the reaction. Aprotic polar solvents are generally preferred.

  • Dioxane / Tetrahydrofuran (THF): These ethereal solvents are excellent choices, effectively solubilizing both the organic and organometallic species involved in the catalytic cycle.

  • Toluene: A less polar option, often used at higher temperatures.

  • Aqueous Mixtures: Often, a mixture of an organic solvent (like dioxane or THF) with water is employed. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species, especially when using pinacol esters.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl bromide.

Experimental_Workflow start Start reagents 1. Reagent Assembly - (Hetero)aryl Halide (1.0 equiv) - Boronic Ester (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst/Ligand (1-5 mol%) start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Purge with inert gas (Ar/N₂) - Add degassed solvent reagents->setup reaction 3. Reaction - Heat to specified temp (e.g., 80-100 °C) - Stir for 2-24 h setup->reaction monitoring 4. Monitoring - TLC / LC-MS / GC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Workup - Cool to RT - Dilute with organic solvent - Wash with water/brine monitoring->workup Complete purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification analysis 7. Analysis - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry purification->analysis end End analysis->end

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents
  • (Hetero)aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the (hetero)aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperatureUse a more active ligand (e.g., XPhos); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Protodeboronation Reaction too slow; Base too strong/hydrolyticUse a more active catalyst to accelerate coupling; Use a milder base (e.g., K₂CO₃ or CsF); Ensure anhydrous conditions if water is detrimental.
Homocoupling of Boronic Ester Presence of oxygen; Pd(II) species presentEnsure thorough degassing of solvents and inert atmosphere; Use a pre-catalyst that cleanly generates Pd(0).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated diarylmethane derivatives. Success relies on a mechanistically informed choice of catalyst, ligand, base, and solvent. The protocol detailed herein, utilizing a highly active Buchwald-type ligand and standard reaction conditions, provides a robust starting point for a wide range of (hetero)aryl halide coupling partners. By understanding the underlying principles of the catalytic cycle and the specific considerations for sp³-hybridized boronic esters, researchers can effectively troubleshoot and adapt this methodology to accelerate their discovery programs.

References

Application Notes and Protocols for the Use of 2-Fluorobenzylboronic Acid Pinacol Ester in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the 2-Fluorobenzyl Moiety in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] While traditionally dominant in C(sp²)–C(sp²) bond formation, its application to constructing C(sp²)–C(sp³) linkages has become increasingly vital, particularly for the synthesis of diarylmethanes. These structural motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials.[2] This guide focuses on a key reagent in this class: 2-Fluorobenzylboronic acid pinacol ester .

The strategic placement of a fluorine atom on a benzyl group can profoundly influence the parent molecule's pharmacological profile. The 2-fluoro substituent, in particular, is a valuable tool in medicinal chemistry for enhancing metabolic stability and bioavailability without significantly altering molecular recognition.[3] 2-Fluorobenzylboronic acid pinacol ester serves as a versatile and stable precursor for introducing this valuable moiety. The pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability, longer shelf-life, and easier handling, which simplifies reaction setup and improves reproducibility.

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2-Fluorobenzylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, offer troubleshooting advice, and explore its applications in the synthesis of medicinally relevant compounds.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L active catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L) Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicEster R-B(OR)₂ (Boronic Ester) BoronicEster->Transmetal Base Base Base->Transmetal

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation : This is often the rate-determining step. The base activates the boronic ester, facilitating the transfer of the organic group (in this case, the 2-fluorobenzyl group) from the boron atom to the palladium center. This step forms a diorganopalladium(II) complex and displaces the halide.

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (the 2-fluorobenzyl diarylmethane) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Influence of the ortho-Fluoro Substituent

The presence of the fluorine atom at the ortho position of the benzylboronic ester can influence the reaction in several ways:

  • Electronic Effects : Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This can influence the nucleophilicity of the benzylic carbon and the stability of intermediates in the catalytic cycle.

  • Steric Hindrance : The ortho position introduces steric bulk near the reacting center, which can affect the rates of transmetalation and reductive elimination. However, in many cases, this steric effect is minimal and does not significantly hinder the reaction.[5]

  • Directing Effects : In some palladium-catalyzed reactions, fluorine can act as a directing group, influencing the regioselectivity of C-H activation or other bond-forming processes.[6][7] While less critical in this specific cross-coupling, it's a factor to consider in more complex systems.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of 2-Fluorobenzylboronic acid pinacol ester with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters.[2]

Materials:

  • 2-Fluorobenzylboronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (5:1 mixture, degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluorobenzylboronic acid pinacol ester, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for successful coupling. The following table summarizes typical conditions that have proven effective for similar C(sp²)–C(sp³) Suzuki-Miyaura couplings.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012-1875-95[2]
2PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O901670-90[8]
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DME/H₂O851280-98[9]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base or boronic ester- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents by sparging with an inert gas or freeze-pump-thaw cycles.- Use freshly opened or properly stored base and boronic ester.
Homocoupling of Boronic Ester - Presence of oxygen- Pd(II) species in the reaction mixture- Rigorously maintain an inert atmosphere.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.
Protodeboronation - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use the stoichiometric amount of water required.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Streaking of boronic ester/acid on silica gel- Consider using a different stationary phase for chromatography (e.g., alumina).- Convert any remaining boronic acid to its pinacol ester before purification.

Applications in Drug Discovery: Building Blocks for SGLT2 Inhibitors and Beyond

The diarylmethane scaffold is a key structural component in a variety of biologically active molecules. A prominent example is the class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes.[5] Many SGLT2 inhibitors, such as Canagliflozin and Dapagliflozin, feature a C-aryl glucoside linked to a diarylmethane unit. The synthesis of these complex diarylmethanes often relies on cross-coupling methodologies, including the Suzuki-Miyaura reaction.[5]

The incorporation of a 2-fluorobenzyl group can be a strategic modification to enhance the pharmacokinetic properties of such drug candidates. The fluorine atom can block sites of metabolism, thereby increasing the drug's half-life, and can also improve membrane permeability and binding affinity through favorable electronic interactions.[3] While specific examples of marketed drugs synthesized directly from 2-Fluorobenzylboronic acid pinacol ester via Suzuki coupling are not prevalent in publicly available literature, this reagent is undoubtedly a valuable tool in the discovery phase for creating novel analogs of known diarylmethane-containing drugs and exploring new chemical space.

Conclusion

2-Fluorobenzylboronic acid pinacol ester is a stable, efficient, and highly valuable reagent for the synthesis of 2-fluorobenzyl-substituted diarylmethanes via palladium-catalyzed Suzuki-Miyaura cross-coupling. Its use allows for the strategic incorporation of a fluorinated moiety that can impart beneficial properties to pharmacologically active molecules. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, from small-scale discovery to larger-scale process development. Careful optimization of reaction parameters remains key to achieving high yields and purity across a diverse range of substrates.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of Benzylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Diaryl- and Heteroarylmethanes

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1] This reaction is prized for its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[3][4]

This guide focuses on a specific and highly valuable application: the coupling of benzylboronic esters with aryl or heteroaryl halides (and pseudohalides). This variant is a powerful tool for synthesizing diarylmethanes and their heteroaryl analogues, which are crucial structural motifs in pharmaceuticals, natural products, and materials science.[5] While boronic acids are common, their corresponding esters (e.g., pinacol or neopentyl glycol esters) often provide enhanced stability, preventing premature decomposition (protodeboronation) and allowing for easier purification and handling.[2][6]

The Engine of the Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

The Catalytic Cycle Workflow

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex trans-Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Di-organopalladium(II) Complex cis-Ar-Pd(II)(Bn)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Catalyst Regeneration product Ar-Bn (Coupled Product) trans_complex->product Reductive Elimination product->pd0 bn_boronate [Bn-B(OR)₂(Base)]⁻ M⁺ (Activated Boronate) bn_boronate->oa_complex ar_x Ar-X (Aryl Halide) ar_x->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl or heteroaryl halide (Ar-X).[9] This step, which is often rate-determining, oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[10][11] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1] For less reactive halides like chlorides, this step requires highly active catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the insertion.[7][12]

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from boron to palladium.[7][13] The organoboron reagent, in this case, the benzylboronic ester, does not react directly. It must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic "ate" complex (e.g., [Bn-B(OR)₂(OH)]⁻).[3][14][15] This boronate complex then reacts with the Pd(II) intermediate, displacing the halide and transferring the benzyl group to the palladium center to form a di-organopalladium(II) species.[16][17] The choice of base is critical and can significantly influence reaction rates and yields.[15]

  • Reductive Elimination: The final step involves the two organic ligands (aryl and benzyl) coupling to form the desired C-C bond and the product molecule (Ar-Bn).[18][19] For this to occur, the ligands must be positioned cis (adjacent) to each other on the palladium center.[10][18] The elimination of the product reduces the palladium back to its active Pd(0) state, which is then ready to re-enter the catalytic cycle.[1][18] This step is often accelerated by bulky ligands, which create steric strain that is relieved upon product formation.[12]

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling hinges on the rational selection of each component.

ComponentRole & RationaleCommon Examples
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(II) precatalysts are often more air-stable and are reduced in situ to Pd(0).Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)
Ligand Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, enabling the use of challenging substrates like aryl chlorides.PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos), dppf
Benzylboronic Ester The nucleophilic coupling partner. Pinacol esters (Bpin) are widely used due to their high stability and ease of handling compared to the corresponding boronic acids.Benzylboronic acid pinacol ester (BnBpin)
Base Activates the boronic ester for transmetalation by forming a nucleophilic boronate "ate" complex. The strength and solubility of the base are key factors.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu
Aryl/Heteroaryl Halide The electrophilic coupling partner. Reactivity follows the trend I > Br > OTf > Cl. Aryl chlorides are economical but require more active catalyst systems.Aryl iodides, bromides, chlorides, and triflates
Solvent Solubilizes reactants and influences reaction kinetics. Often a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.Toluene, Dioxane, Tetrahydrofuran (THF), DMF, often with H₂O

Field-Proven Experimental Protocols

Safety Note: These procedures should be performed by trained professionals in a fume hood using appropriate personal protective equipment (PPE). Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and ensure reproducibility.

Protocol 1: General Coupling of Benzylboronic Pinacol Ester with an Aryl Bromide

This protocol provides a robust starting point for a wide range of substrates.

Workflow Diagram

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Combine Ar-Br, BnBpin, & Base in flask b Add Solvent a->b c Degas Mixture (e.g., Ar bubbling) b->c d Add Pd Catalyst & Ligand c->d e Heat to 80-100 °C d->e f Monitor by TLC/GC-MS e->f g Cool & Quench (add water) f->g h Extract with Organic Solvent g->h i Purify via Column Chromatography h->i

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Benzylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), benzylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Degassing: Vigorously stir the mixture and bubble Argon or Nitrogen through it for 15-20 minutes to ensure the solution is thoroughly degassed.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure diarylmethane product.

Protocol 2: Challenging Coupling of Benzylboronic Pinacol Ester with an Aryl Chloride

Aryl chlorides are less reactive and require a more potent catalytic system.[7] This protocol utilizes a palladium precatalyst and a stronger base.[20]

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Benzylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • AntPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: Inside a glovebox, add the aryl chloride (1.0 mmol), benzylboronic acid pinacol ester (1.5 mmol), TMSOK (2.0 mmol), and the AntPhos-Pd-G3 precatalyst (2 mol%) to a reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated aluminum block at 100 °C. Stir vigorously. These reactions are often rapid and may reach completion in under 1-2 hours.[20]

  • Monitoring & Workup: Follow steps 7-10 from Protocol 1. Note that TMSOK is a strong, moisture-sensitive base; the workup should be performed carefully.

Summary of Reaction Conditions

The following table presents representative conditions to illustrate the impact of different components on reaction outcomes, based on findings from the literature.[5][20][21]

EntryElectrophile (Ar-X)Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield
14-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016>90%
24-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol11018~85%
3Benzyl BromidePdCl₂(dppf)Cs₂CO₃THF/H₂O7723>95%[21]
42-BromopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O9012~90%
5Benzyl ChlorideAntPhos-Pd-G3TMSOKDioxane1001>90%[20]

Conclusion

The Suzuki-Miyaura coupling of benzylboronic esters is a robust and versatile method for constructing valuable diaryl- and heteroarylmethane frameworks. A deep understanding of the catalytic cycle—particularly the critical roles of the ligand in promoting the elementary steps and the base in activating the boronic ester—is paramount for success. By rationally selecting the catalyst, base, and solvent system, researchers can reliably and efficiently synthesize complex molecular targets, accelerating discovery in medicinal chemistry and materials science.

References

Applications of 2-fluorobenzyl dioxaborolane in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 2-fluorobenzyl dioxaborolane in modern medicinal chemistry.

Introduction: The Strategic Advantage of a Fluorinated Pharmacophore

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 2-Fluorobenzyl dioxaborolane has emerged as a key building block for medicinal chemists, offering a unique convergence of desirable molecular attributes. It serves as a stable, versatile precursor for introducing the 2-fluorobenzyl moiety—a pharmacophore that combines the structural benefits of a benzyl group with the powerful modulatory effects of fluorine.

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing a molecule's disposition.[1][2] Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5] By blocking sites of metabolic oxidation, a fluorine atom can significantly increase a drug's half-life.[2] The benzyl group itself is a common feature in many bioactive compounds, known to engage in crucial hydrophobic and π-stacking interactions within protein active sites.[6][7]

2-Fluorobenzyl dioxaborolane, a pinacol boronate ester, provides a robust and efficient vehicle for installing this valuable 2-fluorobenzyl group, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] Its stability and compatibility with a wide range of functional groups make it an indispensable tool in the synthesis of complex molecular architectures for targeted therapies.

G cluster_main 2-Fluorobenzyl Dioxaborolane cluster_components Key Structural Components Img Img A 2-Fluorobenzyl Group (Pharmacophore) A->Img Provides metabolic stability and modulates electronic properties B Dioxaborolane Ring (Reactive Handle for Coupling) B->Img Enables Suzuki-Miyaura cross-coupling reactions

Figure 1: Structure and key components of 2-fluorobenzyl dioxaborolane.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions and exceptional tolerance of diverse functional groups.[8] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like 2-fluorobenzyl dioxaborolane) and an organohalide or triflate. In medicinal chemistry, this reaction is frequently employed to link key fragments during the synthesis of a drug candidate.

The dioxaborolane moiety of 2-fluorobenzyl dioxaborolane is critical for this process. It engages with the palladium catalyst in the transmetalation step of the catalytic cycle, ultimately transferring the 2-fluorobenzyl group to the drug scaffold. The stability of the boronic acid pinacol ester makes it easier to handle and purify compared to more reactive organometallic reagents.

The Catalytic Cycle Explained

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound. The organic group (the 2-fluorobenzyl moiety) is then transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_RX L_nPd(II)(Ar)(X) Pd0->PdII_RX OxAdd Oxidative Addition OxAdd->PdII_RX PdII_R1R2 L_nPd(II)(Ar)(R') PdII_RX->PdII_R1R2 Transmetalation Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Coupled Product (Ar-R') RedElim->Product ArX Aryl Halide (Drug Scaffold) ArX->OxAdd Boronate 2-Fluorobenzyl Dioxaborolane (R'-B(OR)2) Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Physicochemical Impact

The introduction of a 2-fluoro substituent on the benzyl ring has predictable and advantageous effects on the molecule's properties compared to an unsubstituted benzyl group.

PropertyUnsubstituted Benzyl2-FluorobenzylRationale & Impact in Medicinal Chemistry
Metabolic Stability Susceptible to aromatic hydroxylation by Cytochrome P450 enzymes.The C-F bond is strong and the fluorine atom can block adjacent positions from metabolic attack.Increased drug half-life and bioavailability. Reduced potential for formation of reactive metabolites.[2]
Lipophilicity (cLogP) ~1.96 (for toluene)~2.25 (for 2-fluorotoluene)Fluorine generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[5]
Electronic Effect Weakly electron-donating.Strongly electron-withdrawing (inductive effect).Alters the pKa of nearby functional groups and modulates the electron density of the aromatic ring, which can fine-tune binding interactions with the target protein.[4]
Binding Interactions Participates in hydrophobic and π-π stacking interactions.Can form unique interactions such as hydrogen bonds or dipole-dipole interactions with protein residues.Potential for increased binding affinity and selectivity.[3][9]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzyl Dioxaborolane

This protocol describes a common method for synthesizing boronic acid pinacol esters from the corresponding halide, a process known as Miyaura borylation.

Objective: To synthesize 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 2-fluorobenzyl bromide.

Materials:

  • 2-Fluorobenzyl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-fluorobenzyl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-fluorobenzyl dioxaborolane.

Protocol 2: General Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To couple 2-fluorobenzyl dioxaborolane with a generic aryl bromide to form a C(sp²)-C(sp³) bond.

Materials:

  • Aryl bromide (1.0 eq)

  • 2-Fluorobenzyl dioxaborolane (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), 2-fluorobenzyl dioxaborolane (1.2 eq), and the palladium catalyst.

  • Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution. The mixture should be biphasic.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. The exact temperature depends on the reactivity of the substrates and the chosen catalyst.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.[8]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography on silica gel to obtain the desired 2-fluorobenzylated product.

workflow start Start: Aryl Halide Scaffold reagents Combine Aryl Halide, 2-Fluorobenzyl Dioxaborolane, Pd Catalyst, & Base start->reagents reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Silica Gel Chromatography workup->purification product Final Product: 2-Fluorobenzylated Molecule purification->product

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

2-Fluorobenzyl dioxaborolane is more than just a chemical reagent; it is a strategic tool for molecular design in medicinal chemistry. It provides a reliable and efficient method for installing the 2-fluorobenzyl group, a pharmacophore designed to enhance metabolic stability and fine-tune electronic and binding properties.[2][3] The robustness of its chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, allows for its application across a wide array of complex syntheses. As drug discovery continues to demand molecules with increasingly sophisticated and optimized properties, the utility of specialized building blocks like 2-fluorobenzyl dioxaborolane will undoubtedly continue to grow.

References

Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Compounds Using 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Diarylmethanes in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a widely recognized strategy for enhancing a molecule's pharmacological profile.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[3][4] The diarylmethane scaffold, in turn, is a privileged structure found in numerous biologically active compounds. The combination of these two features in fluorinated diarylmethanes presents a compelling opportunity for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide to the synthesis of fluorinated biaryl compounds utilizing 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, offer optimized protocols for its successful execution, and discuss the broad substrate scope that makes this reagent a versatile tool for researchers, scientists, and drug development professionals.

The Reagent: this compound

This compound is a stable, easy-to-handle benzylboronic acid pinacol ester. The pinacol ester group enhances its shelf life and compatibility with a wider range of reaction conditions compared to the free boronic acid.[5] This reagent serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions for the introduction of a 2-fluorobenzyl moiety.

A plausible synthetic route to this reagent involves the palladium-catalyzed Miyaura borylation of 2-fluorobenzyl bromide. This method offers a straightforward approach to obtaining the desired boronic ester in good yield.

The Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in the transmetalation step by activating the boronic ester, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.

Experimental Protocols

The following protocols are representative procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is optimized for the coupling of electron-neutral and electron-poor aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2.5 equiv)

  • Toluene/H₂O (4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the toluene/H₂O solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

Aryl chlorides are often less reactive than their bromide counterparts. The following conditions employ a more active catalyst system.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to a vial.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C for 18-36 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes the expected yields for the coupling of this compound with a variety of aryl halides based on literature precedents for similar benzylboronic esters.[6][7]

EntryAryl Halide PartnerCatalyst SystemBaseSolventExpected Yield (%)
14-BromoacetophenonePd(dppf)Cl₂Na₂CO₃Toluene/H₂O85-95
24-BromobenzonitrilePd(dppf)Cl₂Na₂CO₃Toluene/H₂O80-90
31-Bromo-4-methoxybenzenePd(dppf)Cl₂Na₂CO₃Toluene/H₂O75-85
42-BromopyridinePd(dppf)Cl₂Na₂CO₃Toluene/H₂O60-75
54-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane70-80
62-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Dioxane65-75

Substrate Scope & Limitations:

  • Aryl Halides: The reaction is generally successful with a wide range of aryl and heteroaryl bromides. Electron-deficient aryl halides tend to react more readily than electron-rich ones.[6] For less reactive aryl chlorides, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, is often necessary.[8]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. Esters, ketones, nitriles, and ethers are generally well-tolerated.

  • Steric Hindrance: Sterically hindered aryl halides, particularly those with ortho-substituents, may require longer reaction times or higher catalyst loadings to achieve good conversion.

Causality Behind Experimental Choices

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a broad range of Suzuki-Miyaura couplings. For more challenging substrates like aryl chlorides, a combination of a palladium precursor like Pd₂(dba)₃ and a sterically demanding, electron-rich ligand such as SPhos is employed to facilitate the oxidative addition step.[8]

  • Base Selection: The choice of base is critical for the activation of the boronic ester. Carbonates like Na₂CO₃ are effective for many standard couplings. Stronger bases like K₃PO₄ are often used with less reactive coupling partners to enhance the rate of transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase is essential for dissolving the inorganic base, while the reactants and catalyst reside primarily in the organic phase. Anhydrous conditions can also be employed, particularly with certain catalyst systems.[6]

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated diarylmethane derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The mild reaction conditions and broad functional group tolerance make this a highly attractive method for the late-stage functionalization of complex molecules.

References

Application Notes and Protocols: A Comprehensive Guide to C-C Bond Formation with 2-Fluorobenzylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluorobenzyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological profiles.[1][2][3] The 2-fluorobenzyl group, in particular, is a privileged structural motif. The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] Consequently, the development of robust and reliable synthetic methodologies for the introduction of this moiety is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed protocol for the C-C bond formation utilizing 2-Fluorobenzylboronic acid pinacol ester, a versatile and increasingly popular building block. We will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound with an organohalide or triflate.[5] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_ox R1-Pd(II)(X)Ln pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)(R2)Ln pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) reagents R1-X (Organohalide) boronate R2-B(OR)2 (Boronic Ester) + Base

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.

2. Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester. For pinacol esters, the presence of water can be beneficial, promoting hydrolysis to the more reactive boronic acid in situ.[6]

3. Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Standard Protocol for Suzuki-Miyaura Coupling of 2-Fluorobenzylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general starting point for the coupling of 2-Fluorobenzylboronic acid pinacol ester with a variety of aryl or heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molarity/Loading
2-Fluorobenzylboronic acid pinacol ester517920-60-4236.091.0 equivalent
Aryl BromideSubstrate-dependentSubstrate-dependent1.0 - 1.2 equivalents
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.501-5 mol%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.512-10 mol%
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0 equivalents
1,4-Dioxane (anhydrous)123-91-188.11Reaction Solvent
Water (degassed)7732-18-518.02~10-20% v/v of solvent

Experimental Procedure

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv).

  • Reagent Addition: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add 2-Fluorobenzylboronic acid pinacol ester (1.0-1.2 equiv), Palladium(II) Acetate (1-5 mol%), SPhos (2-10 mol%), and Potassium Carbonate (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.

Key Considerations and Troubleshooting

Choice of Reaction Components
ComponentRecommended Starting PointRationale and Alternatives
Catalyst Pd(OAc)₂ / SPhosThis combination is often effective for C(sp³)-C(sp²) couplings. Other effective catalysts include Pd(dppf)Cl₂ and pre-formed Pd-SPhos complexes. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be necessary.[7]
Base K₂CO₃A moderately strong inorganic base that is widely effective. Other common bases include K₃PO₄, Cs₂CO₃, and CsF.[2] The choice of base can significantly impact the reaction rate and yield, and screening may be necessary.
Solvent 1,4-Dioxane / WaterThe aqueous-organic mixture facilitates the dissolution of the inorganic base and can promote the hydrolysis of the pinacol ester to the more reactive boronic acid.[8] Anhydrous conditions with organic-soluble bases like potassium trimethylsilanolate (TMSOK) can also be effective.[9] Toluene or 2-MeTHF are alternative organic solvents.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. However, excessive heat can lead to catalyst decomposition and side reactions.
Common Side Reactions and Mitigation Strategies
  • Proto-deboronation: This is the undesired cleavage of the C-B bond by a proton source, leading to the formation of 2-fluorotoluene and a reduced yield of the desired product.[10][11]

    • Mitigation:

      • Use of milder bases (e.g., KF or K₂HPO₄).

      • Employing anhydrous conditions.

      • Using a "slow-release" strategy with more stable boronic acid derivatives like MIDA boronates or trifluoroborates, although this adds extra synthetic steps.[11]

      • Minimizing reaction time and temperature.

  • Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur, especially in the presence of oxygen or Pd(II) species at the start of the reaction.

    • Mitigation:

      • Thorough degassing of the reaction mixture is crucial.

      • Using a pre-catalyst that readily forms the active Pd(0) species.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Fluorobenzylboronic acid pinacol ester is a robust and versatile method for the synthesis of 2-fluorobenzyl-substituted aromatic compounds. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful consideration of the reaction parameters and potential side reactions will enable the efficient and high-yielding synthesis of valuable building blocks for drug discovery and materials science.

References

Application Notes & Protocols: The Role of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a fluorinated organoboron compound, and its strategic application in materials science. We delve into the molecular architecture of this reagent, highlighting the synergistic roles of the 2-fluorobenzyl group and the pinacol boronate ester. The primary focus is its utility as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced organic materials. Detailed, field-tested protocols, mechanistic insights, and data presentation are included to empower researchers in leveraging this versatile compound for the development of novel fluorinated polymers, organic semiconductors, and other functional materials.

Introduction: Unpacking the Molecular Asset

This compound is a specialized boronic acid derivative that serves as a powerful tool for introducing the 2-fluorobenzyl motif into complex molecular structures.[1][2] Organoboron compounds are foundational building blocks in modern organic chemistry due to their versatile reactivity, stability, and relatively low toxicity.[3][4] This specific reagent's value lies in the unique combination of two key structural features:

  • The 2-Fluorobenzyl Moiety: The incorporation of fluorine into organic molecules can dramatically alter their electronic properties, thermal stability, and metabolic resistance.[5] The fluorine atom's high electronegativity can influence intramolecular and intermolecular interactions, making it a valuable component in the design of materials for organic electronics, liquid crystals, and specialty polymers.

  • The Pinacol Boronate Ester: Boronic acids are often prone to dehydration, forming cyclic boroxine anhydrides. The pinacol ester group protects the boronic acid, rendering the compound significantly more stable for storage and handling.[6][7] This stability is crucial for ensuring reproducibility in synthetic protocols. These esters are readily employed in cross-coupling reactions, often without the need for prior hydrolysis.[8]

This compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6][9] It enables the linkage of a C(sp³)-hybridized benzylic carbon to a C(sp²)-hybridized carbon of an aryl or vinyl halide/triflate, yielding diarylmethane structures.[10] These motifs are central to many pharmaceuticals, natural products, and advanced materials.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound. The reaction facilitates the creation of a new carbon-carbon bond between the benzylic carbon of our reagent and an aromatic or vinylic partner.

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organoboron compound (our fluorobenzyl-Bpin) is activated by a base. The organic moiety (the 2-fluorobenzyl group) is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (the aryl and the 2-fluorobenzyl) on the palladium center couple and are eliminated from the metal, forming the desired diarylmethane product (Ar-CH₂-Ar'-F). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X(Ln) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)-R(Ln) (R = 2-F-Benzyl) pd2_ox->pd2_trans Transmetalation (+ R-Bpin, Base) product Ar-R (Product) pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration center

Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol: Synthesis of a Fluorinated Diaryl Methane Building Block

This protocol details a representative procedure for coupling this compound with an aryl bromide. This method serves as a foundational template for creating more complex materials.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Properties / Grade
This compoundBoron coupling partnerPurity >95%
4-Bromo-N,N-dimethylanilineAryl halide coupling partnerPurity >98%
PdCl₂(dppf)·CH₂Cl₂Palladium catalyst precursorAir-stable solid
Cesium Carbonate (Cs₂CO₃)Base for activation of the boronate esterAnhydrous, >99%
Toluene / WaterSolvent systemAnhydrous / Degassed DI
Schlenk flask / Reaction vesselFor conducting the reaction under an inert atmosphereOven-dried glassware
Magnetic stirrer with heatingTo ensure mixing and maintain reaction temperature-
Nitrogen or Argon gas supplyTo create an inert atmosphere, preventing catalyst degradationHigh purity
TLC plates, GC-MSFor monitoring reaction progress-

Step-by-Step Experimental Procedure

Caption: Fig 2: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol %).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure all oxygen is removed.[6][10] The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed deionized water (e.g., 0.5 mL) via syringe. The small amount of water can be crucial for hydrolyzing the pinacol ester in situ to the more reactive boronic acid and can accelerate the reaction.[6][11]

  • Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring Progress: Monitor the reaction by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the base and inorganic byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-((2-Fluorobenzyl)methyl)-N,N-dimethylaniline.

Causality of Component Selection
  • Catalyst (PdCl₂(dppf)·CH₂Cl₂): This palladium(II) precatalyst with the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is robust, air-stable, and highly effective for cross-coupling reactions involving C(sp³)-hybridized organoborons. The bulky, electron-rich dppf ligand facilitates the reductive elimination step and helps prevent side reactions.[10]

  • Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base that is highly effective in Suzuki couplings. Its high solubility in the aqueous phase and its ability to effectively activate the boronate ester for transmetalation make it a superior choice over weaker bases like K₂CO₃ for challenging couplings.[10]

  • Solvent (Toluene/H₂O): Toluene is a high-boiling, non-polar solvent that effectively solubilizes the organic reagents and catalyst. The addition of a small amount of water creates a biphasic system that aids in the dissolution of the inorganic base and facilitates the catalytic cycle.[9]

Expanding to Materials Science: Future Directions

The protocol described above yields a functionalized diarylmethane. This molecule is not an end-product but a valuable building block for more complex materials.

  • Polymer Synthesis: By using a di-functionalized aryl halide (e.g., a dibrominated monomer), this reaction can be adapted for step-growth polymerization. The resulting fluorinated polymers could exhibit unique thermal, optical, or dielectric properties suitable for high-performance coatings or electronic applications.[12][13]

  • Organic Semiconductors: The 2-fluorobenzyl group can be incorporated into larger conjugated systems designed for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The fluorine atom can tune the HOMO/LUMO energy levels of the material, impacting its charge transport and emission characteristics.[14]

  • Boron-Containing Materials: The boronate ester itself can be incorporated into materials, where the boron atom can play a direct role in the material's properties, such as acting as a Lewis acid site or enhancing luminescence.[7][15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in materials science. Its stability, combined with the powerful and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway to novel fluorinated molecules and polymers. The protocols and insights presented in this guide offer a solid foundation for researchers to explore the synthesis of next-generation materials with precisely engineered properties.

References

Application Notes & Protocols: Synthesis of Novel Fluorogenic Probes for Reactive Oxygen Species Using 2-Fluorobenzyl Dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FP-260107

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of novel fluorescent probes utilizing 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We present a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this versatile building block with a halogenated coumarin core to generate a fluorogenic probe designed for the detection of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). The causality behind experimental choices, including the role of the ortho-fluoro substituent in modulating the probe's electronic properties and reactivity, is discussed. This guide is structured to provide both the practical steps for synthesis and the theoretical framework for designing next-generation fluorescent tools for biological investigation.

Introduction: The Rationale for Boronate-Based Probes and the Advantage of the 2-Fluorobenzyl Moiety

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific analytes within complex cellular environments.[1] Among the various classes of probes, those based on boronic acids and their esters have garnered significant attention due to their unique reactivity. The boronic acid functional group can engage in reversible covalent interactions with diols, a property widely exploited for saccharide sensing.[2] More pertinently for this application, the C-B bond in arylboronic acids is susceptible to oxidative cleavage by ROS, such as hydrogen peroxide (H₂O₂), yielding a corresponding phenol.[3] This irreversible transformation provides a robust mechanism for designing "turn-on" fluorescent probes, where the oxidation event triggers a significant change in the photophysical properties of a linked fluorophore.

The choice of the boronic acid precursor is critical as it dictates the probe's stability, reactivity, and specificity. While many arylboronic acids have been employed, the use of benzylboronic esters offers a distinct structural motif. Here, we introduce This compound (hereafter referred to as 2-FBn-Bpin) as a strategic building block. The pinacol ester form provides enhanced stability for storage and handling compared to the free boronic acid, minimizing self-condensation and protodeboronation.[4]

The key innovation lies in the ortho-fluoro substituent on the benzyl ring. We hypothesize this feature provides two distinct advantages:

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atom can modulate the Lewis acidity of the boron center and the electron density of the benzylic C-B bond. This can fine-tune the reaction kinetics with H₂O₂, potentially enhancing selectivity over other biological nucleophiles.

  • Conformational Constraint: The ortho-substituent may introduce steric hindrance that influences the orientation of the benzyl group relative to the fluorophore, which can impact intramolecular quenching mechanisms and thus the "off" state of the probe.

This guide details the synthesis of a novel probe, CFP-1 (Coumarin Fluorogenic Probe-1) , through the Suzuki coupling of 2-FBn-Bpin with a brominated coumarin derivative.

Synthetic Strategy and Mechanism

The core of the synthetic approach is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5]

The reaction proceeds through a well-established catalytic cycle involving three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the halogenated coumarin fluorophore, forming a Pd(II) intermediate.

  • Transmetalation: The boronate ester (2-FBn-Bpin) reacts with a base (e.g., potassium carbonate) to form a more nucleophilic borate species. This species then transfers the 2-fluorobenzyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center (the coumarin and the 2-fluorobenzyl group) couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired C-C bond of the final product, CFP-1.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd CoumarinBr Coumarin-Br (Halogenated Fluorophore) CoumarinBr->OxAdd Intermediate1 Coumarin-Pd(II)L₂-Br OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Boronate 2-FBn-Bpin Base Base (e.g., K₂CO₃) Boronate->Base Activation Borate [2-FBn-B(OH)₃]⁻ Base->Borate Borate->Transmetalation Intermediate2 Coumarin-Pd(II)L₂-(Bn-2-F) Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product CFP-1 Probe (Coumarin-Bn-2-F) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of CFP-1 Probe

This protocol describes the coupling of 7-bromo-4-methylcoumarin with 2-FBn-Bpin.

Materials:

  • 7-bromo-4-methylcoumarin (1.0 eq)

  • This compound (2-FBn-Bpin) (1.2 eq)[6]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To the 50 mL round-bottom flask, add 7-bromo-4-methylcoumarin (1.0 eq), 2-FBn-Bpin (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 20 mL) and deionized water (e.g., 5 mL) via syringe. The ratio of dioxane to water is typically 4:1.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the pure CFP-1 probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Evaluation of Fluorescence Response to H₂O₂

This protocol outlines the procedure for characterizing the fluorogenic response of the CFP-1 probe.

Materials:

  • CFP-1 Probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (30% w/w, diluted to working concentrations)

  • Quartz cuvettes

Equipment:

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the CFP-1 probe (e.g., 10 µM) in PBS (pH 7.4) from the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Baseline Measurement: Place 2 mL of the sensor working solution into a quartz cuvette. Record the initial absorbance and fluorescence emission spectra (e.g., Excitation at 330 nm, Emission scan from 350 nm to 550 nm).

  • Activation with H₂O₂: Add a specific concentration of H₂O₂ (e.g., to a final concentration of 100 µM) to the cuvette. Mix gently.

  • Time-course Measurement: Record the fluorescence intensity at the emission maximum over time (e.g., every 5 minutes for 60 minutes) to determine the reaction kinetics.

  • Dose-Response Curve: Repeat steps 2-3 with varying concentrations of H₂O₂ (e.g., 0 µM to 500 µM) after a fixed incubation time (determined from the kinetic experiment) to establish the dynamic range and limit of detection.

  • Selectivity Test: Repeat the experiment using other biologically relevant ROS (e.g., O₂⁻, •OH, ONOO⁻) and nucleophiles (e.g., glutathione, cysteine) at high concentrations to assess the probe's selectivity for H₂O₂.

Data Presentation and Expected Results

The successful synthesis and activation of the CFP-1 probe should yield clear changes in its photophysical properties.

Table 1: Photophysical Properties of CFP-1 Before and After H₂O₂ Activation
PropertyCFP-1 (Probe "Off" State)Oxidized CFP-1 (Probe "On" State)
Absorption λmax (nm) ~330~375
Emission λmax (nm) ~390~450
Quantum Yield (Φ) < 0.05 (Weakly Fluorescent)> 0.50 (Highly Fluorescent)
Appearance Colorless, faint blue fluorescenceIntense blue fluorescence

The oxidation of the boronate to a phenol introduces an electron-donating hydroxyl group directly conjugated to the coumarin π-system. This enhances the intramolecular charge transfer (ICT) character of the fluorophore, leading to a red-shift in both absorption and emission wavelengths and a significant increase in the fluorescence quantum yield.

Workflow start Start synthesis Synthesis of CFP-1 (Suzuki Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization stock Prepare Stock Solution (1 mM in DMSO) characterization->stock working Prepare Working Solution (10 µM in PBS) stock->working baseline Measure Baseline Fluorescence working->baseline add_h2o2 Add H₂O₂ baseline->add_h2o2 measure_response Measure Fluorescence (Kinetics & Dose-Response) add_h2o2->measure_response analysis Data Analysis (LOD, Selectivity) measure_response->analysis end End analysis->end

Caption: Experimental workflow from synthesis to data analysis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The success of each stage can be confirmed by standard analytical techniques:

  • Synthesis: TLC analysis will show the consumption of the starting materials and the appearance of a new, more nonpolar product spot.

  • Purification: The purity of the final compound can be readily assessed by ¹H NMR, where the disappearance of starting material signals and the appearance of new, clean peaks corresponding to the coupled product will be evident. HRMS will confirm the exact mass of the synthesized probe.

  • Fluorogenic Response: The control experiment (probe in buffer without H₂O₂) provides the baseline "off" state. A significant, dose-dependent increase in fluorescence upon H₂O₂ addition validates the probe's function. The selectivity tests further build trust in the probe's specificity.

Conclusion

This guide provides a robust and detailed framework for the synthesis and application of novel fluorescent probes using 2-fluorobenzyl dioxaborolane. The presented protocol for CFP-1 serves as a template that can be adapted for coupling with various other fluorophore scaffolds (e.g., fluoresceins, rhodamines, BODIPYs) to tune the photophysical output. The strategic incorporation of the 2-fluorobenzyl moiety offers a promising avenue for developing next-generation probes with enhanced sensitivity and selectivity, empowering researchers in their quest to unravel complex biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals who are looking to improve yields and troubleshoot common issues with this specific, and often challenging, substrate. The presence of both an ortho-fluoro substituent and a benzylic sp³-hybridized carbon attached to the boronic ester presents unique steric and electronic challenges that require careful optimization of reaction conditions.

This guide provides a structured approach to problem-solving, moving from frequently asked questions to in-depth troubleshooting protocols, all grounded in the fundamental principles of the Suzuki coupling catalytic cycle.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns encountered when working with this compound.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling fails or gives poor yields with this substrate, the issue often stems from one or more of the following critical parameters[1][2]:

  • Catalyst System (Palladium Source & Ligand): The combination of the palladium precatalyst and the ligand is paramount. The steric hindrance from the ortho-fluoro group and the nature of the benzyl-boron bond necessitate a carefully selected catalyst system that can efficiently facilitate both oxidative addition and reductive elimination[1][3].

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The base must be effective enough to promote this step without causing unwanted side reactions[4][5].

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates. For challenging couplings, the solvent system can significantly impact reaction rates and yields[6][7].

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction kinetics or decomposition of the catalyst and starting materials.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and a loss of catalytic activity. Ensuring a properly degassed reaction setup is critical[1].

Q2: I am observing significant amounts of a byproduct that appears to be 2-fluorotoluene. What is causing this, and how can I minimize it?

A2: The formation of 2-fluorotoluene is a result of a common side reaction known as protodeboronation . In this process, the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, with a proton typically sourced from water or other protic species in the reaction mixture[1]. To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using anhydrous solvents and drying the base can significantly reduce the extent of protodeboronation[1].

  • Select a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF)[1].

  • Employ Boronic Ester Protecting Groups: For particularly sensitive substrates, using more stable boronic esters or trifluoroborate salts can prevent premature decomposition[5][8].

Q3: The steric hindrance of the ortho-fluoro group seems to be a major issue. What specific catalyst and ligand combinations are recommended for this type of substrate?

A3: Steric hindrance is indeed a primary challenge with this compound. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle[3][5][6].

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging cross-coupling reactions and are often the first choice for sterically demanding substrates[1].

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-donating ligands that can be very effective in promoting the coupling of hindered partners[4][5].

  • Precatalysts: Utilizing modern, air-stable precatalysts (e.g., XPhos Pd G3 or G4) can ensure the consistent generation of the active Pd(0) species, leading to more reproducible results[1][2].

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.

Symptom 1: Low or No Product Formation

A lack of product formation points to a fundamental issue in the catalytic cycle. The following workflow can help identify the bottleneck.

troubleshooting_workflow start Low/No Yield check_catalyst Verify Catalyst Activity (Pd Source + Ligand) start->check_catalyst check_base Evaluate Base (Strength & Solubility) check_catalyst->check_base Active optimize_ligand Screen Bulky Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand Inactive or Inefficient check_conditions Assess Reaction Conditions (Solvent, Temp, Inertness) check_base->check_conditions Appropriate optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, KOtBu) check_base->optimize_base Ineffective optimize_conditions Optimize Solvent/Temp (e.g., Dioxane, Toluene, 80-110°C) check_conditions->optimize_conditions Suboptimal success Improved Yield check_conditions->success Optimal optimize_ligand->success optimize_base->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield.

Causality and Protocol: Optimizing the Catalyst System

Why it Matters: The palladium catalyst orchestrates the entire reaction. The ligand's electronic and steric properties directly influence the rates of the key steps: oxidative addition and reductive elimination. For a substrate like this compound, a bulky and electron-rich ligand is necessary to create a coordinatively unsaturated palladium center that can accommodate the hindered coupling partners and accelerate the final bond-forming step[3][5][6].

Experimental Protocol: Ligand Screening

  • Setup: In parallel, prepare several reaction vials under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand system.

    • Vial 1: Pd₂(dba)₃ (1 mol%) with XPhos (2.5 mol%)

    • Vial 2: Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%)

    • Vial 3: XPhos Pd G3 (2 mol%)

    • Vial 4: Pd(PPh₃)₄ (5 mol%) (as a baseline comparison)

  • Solvent & Temperature: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1 M) and heat the reactions to a standard temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.

LigandTypical Loading (mol%)Key Advantage for this Substrate
XPhos 1-3Excellent for sterically hindered substrates; promotes reductive elimination.[1]
SPhos 1-3Highly active for a broad range of substrates, including those prone to side reactions.
RuPhos 1-3Effective for electron-rich and heterocyclic partners.
P(t-Bu)₃ 2-5A simpler, yet effective bulky phosphine for some challenging couplings.[4]
Symptom 2: Significant Byproduct Formation (Homocoupling & Dehalogenation)

The presence of byproducts indicates that side reactions are competing with the desired cross-coupling pathway.

Causality and Protocol: Addressing Homocoupling

Why it Matters: Homocoupling of the boronic ester (forming 1,2-bis(2-fluorophenyl)ethane) is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other processes.

Experimental Protocol: Ensuring an Inert Environment

  • Solvent Degassing: Degas the reaction solvent thoroughly before use. This can be achieved by three "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Inert Atmosphere: Assemble the reaction glassware hot from the oven to remove adsorbed water and flush thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Ensure the purity of the boronic ester. Impurities can sometimes promote side reactions.

Causality and Protocol: Minimizing Dehalogenation

Why it Matters: Dehalogenation of the aryl halide starting material occurs when a hydride species is introduced to the palladium center, followed by reductive elimination. The source of the hydride can be solvent impurities or the base itself[6].

Experimental Protocol: Base and Solvent Selection

  • Base Choice: If dehalogenation is significant, consider switching to a non-hydridic base. For example, if using an alkoxide like KOtBu, try a carbonate (Cs₂CO₃) or a phosphate (K₃PO₄).

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize potential hydride sources.

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, DMFA robust, commonly used base for challenging couplings.[6]
Cs₂CO₃ StrongDioxane, Toluene, THFOften provides good results due to the solubility of its salts.[5][6]
KOtBu Very StrongTHF, TolueneCan be very effective but may promote side reactions with sensitive substrates.[5]
KF MildTHF, DioxaneA milder option that can help suppress protodeboronation.[1][4]

Understanding the Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the Pd(II) center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

suzuki_cycle pd0 L₂Pd⁰ pd_complex1 L₂PdII(Ar)(X) pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 L₂PdII(Ar)(R) pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation (Base Activated) pd_complex2->pd0 Reductive Elimination product Ar-R pd_complex2->product Product Formation red_elim Reductive Elimination arx Ar-X arx->pd_complex1 boron R-B(OR)₂ boron->pd_complex2

Caption: The Suzuki-Miyaura catalytic cycle.

The challenges with this compound primarily arise during the transmetalation and reductive elimination steps due to steric congestion around the palladium center. The use of bulky ligands helps to facilitate the reductive elimination step, which is often rate-limiting in such cases[3][5]. The base plays a critical role in activating the boronic ester for transmetalation, likely by forming a more nucleophilic "ate" complex[4][8].

References

Stability of 2-Fluorobenzylboronic acid pinacol ester under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-Fluorobenzylboronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile reagent, particularly concerning its stability under the basic conditions frequently employed in modern cross-coupling chemistry. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluorobenzylboronic acid pinacol ester, and what are its primary applications?

A: 2-Fluorobenzylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. As a benzylboronic ester, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1] The pinacol ester group enhances the stability of the otherwise labile boronic acid, making the reagent easier to handle, purify, and store.[2] Its structure is particularly valuable for introducing the 2-fluorobenzyl moiety, a common pharmacophore in drug discovery, into complex molecules.

Q2: How should I properly store and handle this reagent?

A: Like most boronic esters, 2-fluorobenzylboronic acid pinacol ester should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Refrigeration is recommended for long-term storage. The primary stability concerns are moisture and, to a lesser extent, air. Exposure to atmospheric moisture can lead to slow hydrolysis back to the parent boronic acid and pinacol.[4]

Q3: Is the pinacol ester stable to the basic conditions used in Suzuki-Miyaura coupling?

A: This is a critical and nuanced question. While pinacol esters are designed for enhanced stability, they are not indefinitely stable under all basic conditions, especially in the presence of water.[5][6] The stability is a kinetic phenomenon. Under typical aqueous basic conditions of a Suzuki-Miyaura reaction (e.g., using K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane/water), the pinacol ester can undergo hydrolysis to the corresponding 2-fluorobenzylboronic acid.[7][8] This in-situ formation of the boronic acid is often a key step preceding transmetalation in the catalytic cycle.[6] However, prolonged exposure to strong bases or high temperatures can lead to competing decomposition pathways.[9]

Q4: What are the main decomposition pathways I should be aware of under basic conditions?

A: There are two primary competing decomposition pathways for boronic esters under basic, aqueous conditions:

  • Hydrolysis: This is the reversible cleavage of the pinacol ester to form the free boronic acid and pinacol. While often a necessary step for the subsequent cross-coupling, if the resulting boronic acid is itself unstable, this pathway can lead to reagent loss.[5][6]

  • Protodeboronation: This is an irreversible and undesired side reaction where the entire boronic ester (or the hydrolyzed boronic acid) is replaced by a hydrogen atom, yielding 2-fluorotoluene. This reaction is particularly problematic for electron-deficient or certain heteroaromatic boronic acids and can be accelerated by high temperatures and strong bases.[9][10]

Understanding the interplay between these pathways is crucial for troubleshooting.

Troubleshooting Guide: Suzuki-Miyaura Reactions

This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling reactions involving 2-fluorobenzylboronic acid pinacol ester.

Scenario 1: Low or No Yield of the Desired Product

Q: I've set up my Suzuki-Miyaura reaction with 2-fluorobenzylboronic acid pinacol ester, an aryl bromide, a palladium catalyst, and a base, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I fix it?

A: Senior Application Scientist's Analysis:

Low conversion in this context often points to one of three core issues: catalyst deactivation, inefficient transmetalation, or decomposition of your boronic ester before it can productively couple. Let's break down the troubleshooting workflow.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality & Reaction Setup start->check_reagents check_boronate Step 2: Investigate Boronic Ester Stability check_reagents->check_boronate Reagents & setup are sound solution Improved Yield check_reagents->solution Issue found & corrected (e.g., degassed solvent, active catalyst) check_conditions Step 3: Optimize Reaction Conditions check_boronate->check_conditions Decomposition suspected check_boronate->solution Stability enhanced (e.g., milder base, anhydrous) check_conditions->solution Conditions optimized (e.g., new ligand/solvent)

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Solutions:

  • Verify Core Reaction Parameters: Before focusing on the boronic ester, rule out common culprits.

    • Inert Atmosphere: Was your reaction mixture thoroughly degassed? Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic ester.[3] Ensure you use a robust degassing method like freeze-pump-thaw or sparging with argon for an adequate time.

    • Catalyst Activity: Are you using an active palladium source? Pd(II) precatalysts require in-situ reduction to the active Pd(0) state. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., a Buchwald G3 precatalyst) which are often more reliable.

    • Base Quality: Is your base finely powdered and dry? Clumped or hydrated bases have lower surface area and can introduce excess water, affecting reproducibility.

  • Address Boronic Ester Instability: If the core parameters are correct, the stability of the 2-fluorobenzylboronic acid pinacol ester is the prime suspect. The key is to ensure the rate of cross-coupling outcompetes the rate of decomposition (protodeboronation).

    • Choice of Base: Strong bases like NaOH or KOH can aggressively promote both hydrolysis and protodeboronation. Consider switching to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and stability. In some cases, even milder bases like potassium fluoride (KF) can be effective, particularly under anhydrous conditions.[9]

    • Solvent System: The presence of water is a double-edged sword. It's often required to hydrolyze the pinacol ester and to solubilize inorganic bases, but excess water can accelerate protodeboronation. If you suspect decomposition, try reducing the amount of water (e.g., from a 4:1 to a 10:1 dioxane:water ratio) or moving to a fully anhydrous system. Anhydrous Suzuki-Miyaura couplings using bases like potassium trimethylsilanolate (TMSOK) have been developed for sensitive substrates.

    • Temperature and Reaction Time: High temperatures accelerate all reactions, including decomposition.[9] Monitor your reaction closely by TLC or LC-MS. If you see product formation plateauing and then decreasing, or the appearance of a nonpolar spot corresponding to 2-fluorotoluene, your boronic ester is decomposing. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Scenario 2: Significant Protodeboronation Byproduct Observed

Q: My reaction is producing the coupled product, but I'm also isolating a significant amount of 2-fluorotoluene. How can I suppress this side reaction?

A: Senior Application Scientist's Analysis:

The formation of 2-fluorotoluene is the classic signature of protodeboronation. This indicates that the C-B bond is being cleaved by a proton source under the reaction conditions. This is a well-documented issue, particularly with boronic esters that can hydrolyze to electron-deficient or sterically accessible boronic acids.[5][6]

Mechanistic View: The Competing Pathways

Under basic conditions, your pinacol ester can follow two main paths. The productive path involves hydrolysis to the boronic acid, formation of a boronate, and transmetalation with the palladium complex. The destructive path involves protodeboronation, which can occur either directly from the ester or, more commonly, from the hydrolyzed boronic acid intermediate.[5]

G cluster_0 Reaction Mixture cluster_1 Reaction Outcomes Bpin 2-Fluorobenzyl-B(pin) (Starting Material) BA 2-Fluorobenzyl-B(OH)₂ (Hydrolyzed Intermediate) Bpin->BA Hydrolysis (H₂O, Base) SideProduct 2-Fluorotoluene (Protodeboronation Byproduct) Bpin->SideProduct Direct Protodeboronation (Minor Pathway) Product Desired Coupled Product BA->Product Suzuki Coupling (Productive Pathway) BA->SideProduct Protodeboronation (Destructive Pathway)

Caption: Competing pathways for 2-fluorobenzylboronic acid pinacol ester.

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: While you are already using a pinacol ester, for extremely sensitive systems, other "slow-release" surrogates can be considered. Potassium trifluoroborate salts (R-BF₃K) or MIDA boronates are known for their superior stability and slower release of the active boronic acid, keeping its standing concentration low and minimizing decomposition.

  • Employ Anhydrous Conditions: As mentioned previously, removing water from the system is the most direct way to inhibit the pre-hydrolytic pathway to protodeboronation. This requires using an anhydrous solvent and a soluble, non-hydroxide base like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous KF.

  • Optimize the Catalyst System: A faster catalytic cycle can help the desired coupling reaction outrun the decomposition. Using highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, shortening the overall reaction time and reducing the opportunity for the boronic ester to decompose.[9]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-fluorobenzylboronic acid pinacol ester with a generic aryl bromide. Conditions should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Fluorobenzylboronic acid pinacol ester (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 2-fluorobenzylboronic acid pinacol ester (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%).

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add 1,4-dioxane (e.g., 4.5 mL) and water (e.g., 0.5 mL) via syringe. The final solvent ratio should be approximately 9:1.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Control Experiment to Assess Stability

This protocol helps determine if your boronic ester is stable under your specific reaction conditions in the absence of a coupling partner.

Procedure:

  • Set up the reaction exactly as described in Protocol 1, but omit the aryl bromide . Include an internal standard (e.g., dodecane) that is stable under the reaction conditions and easily quantifiable by GC or NMR.

  • Heat the mixture at the intended reaction temperature (e.g., 90 °C).

  • At regular time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from the reaction mixture under an argon atmosphere.

  • Quench the aliquot with a small amount of pH 7 buffer and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or ¹H NMR to quantify the remaining 2-fluorobenzylboronic acid pinacol ester relative to the internal standard and to detect the formation of 2-fluorotoluene.

  • A significant decrease in the concentration of the starting boronic ester or the appearance of 2-fluorotoluene indicates instability under these specific conditions.

References

Strategies to prevent deboronation of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the use of this reagent, with a primary focus on preventing its deboronation.

I. Understanding Deboronation: The Core Challenge

This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, its utility can be compromised by a common side reaction known as deboronation, where the carbon-boron bond is cleaved. This leads to the formation of 2-fluorotoluene as a byproduct, reducing the yield of your desired product. The presence of an electron-withdrawing fluorine atom on the benzene ring can make this particular boronic ester more susceptible to deboronation.[1][2]

There are two primary pathways for deboronation:

  • Protodeboronation: This involves the replacement of the boronic ester group with a proton. It can be catalyzed by acids or bases and is often exacerbated by the presence of water in the reaction mixture.[1][3]

  • Oxidative Deboronation: In this pathway, the carbon-boron bond is cleaved through an oxidative process, which can be promoted by the presence of oxygen or other oxidizing agents.[4]

This guide will provide you with actionable strategies to minimize both of these undesired processes.

II. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling and use of this compound:

Q1: I am seeing a significant amount of 2-fluorotoluene in my reaction mixture. What is the likely cause?

The presence of 2-fluorotoluene is a clear indication of deboronation. This is the most common side reaction for this type of reagent. The primary culprits are often harsh reaction conditions, such as the use of strong bases, high temperatures, or the presence of excess water.[1][2]

Q2: How should I properly store this boronic ester to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended for long-term storage.[5][6] Avoid exposure to moisture and air to minimize hydrolysis and oxidation.

Q3: Is the pinacol ester form of this reagent more stable than the corresponding boronic acid?

Yes, absolutely. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) protecting group provides significant steric hindrance around the boron atom, which protects it from premature reactions and decomposition pathways like protodeboronation.[7] It is generally recommended to use the pinacol ester form in your reactions whenever possible.

Q4: Can I use common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in my Suzuki-Miyaura coupling with this reagent?

While strong bases are sometimes used in Suzuki-Miyaura reactions, they are known to aggressively promote protodeboronation, especially with electron-deficient boronic esters like this one.[1] It is highly advisable to use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

III. Troubleshooting Guide: Low Yields and Impurity Formation

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low yield of desired product; significant amount of 2-fluorotoluene byproduct. Protodeboronation due to: • Strong base (e.g., NaOH, KOH) • High reaction temperature • Presence of excess waterSwitch to a milder base: Use K₃PO₄, Cs₂CO₃, or KF. • Lower the reaction temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C). • Ensure anhydrous conditions: Use dry solvents and reagents. Consider adding molecular sieves.
Formation of homocoupled byproduct of the boronic ester. Oxidative homocoupling due to: • Presence of oxygen in the reaction mixture • Inefficient catalyst turnoverThoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen). • Use a highly active palladium catalyst/ligand system: This will promote the desired cross-coupling over side reactions. Consider using Buchwald-type ligands.[2]
Reagent appears degraded or NMR shows impurities before use. Improper storage or handling: • Exposure to moisture and airStore under inert atmosphere: Keep the reagent in a tightly sealed container under argon or nitrogen. • Refrigerate for long-term storage.
Difficulty in purifying the final product; presence of pinacol and boronic acid impurities. Hydrolysis of the boronic ester on silica gel during chromatography. Use boric acid-impregnated silica gel: This neutralizes the acidic sites on the silica, preventing hydrolysis. • Use a non-polar eluent system and run the column quickly.Consider purification by crystallization if applicable.

IV. Experimental Protocols

Here are detailed protocols for key procedures involving this compound.

A. Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deboronation

This protocol provides a general guideline for coupling this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the flask via syringe. Follow this with the addition of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using boric acid-impregnated silica gel.

B. Preparation of Boric Acid-Impregnated Silica Gel

This is a crucial step for the successful purification of boronic esters.

Materials:

  • Silica gel

  • Boric acid

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolution: Prepare a saturated solution of boric acid in methanol.

  • Slurry Formation: Add the silica gel to the boric acid solution to form a slurry.

  • Evaporation: Remove the methanol using a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours to remove any residual moisture.

  • Storage: Store the prepared silica gel in a desiccator until use.

V. Visualizing the Pathways and Solutions

A. Deboronation Mechanisms

Deboronation cluster_main 2-(2-Fluorobenzyl)boronic Ester cluster_proto Protodeboronation cluster_ox Oxidative Deboronation Reagent Ar-CH2-B(pin) Proton H+ Reagent->Proton H₂O, Base/Acid Oxidant [O] Reagent->Oxidant O₂ Product_Proto Ar-CH3 Proton->Product_Proto Product_Ox Ar-CH2-OH Oxidant->Product_Ox

Caption: Major pathways for the degradation of 2-(2-Fluorobenzyl)boronic Ester.

B. Workflow for Preventing Deboronation

PreventionWorkflow Start Start Reaction Setup Conditions Optimize Conditions: - Mild Base (K₃PO₄, Cs₂CO₃) - Lower Temperature (60-80°C) - Anhydrous Solvents Start->Conditions Atmosphere Ensure Inert Atmosphere (Degas Solvents, Ar/N₂ Purge) Start->Atmosphere Catalyst Use High-Activity Catalyst (e.g., with Buchwald Ligands) Start->Catalyst Reaction Run Suzuki-Miyaura Coupling Conditions->Reaction Atmosphere->Reaction Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purify on Boric Acid Treated Silica Gel Workup->Purification Product Pure Product Purification->Product

Caption: Recommended workflow to minimize deboronation during Suzuki-Miyaura coupling.

VI. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. --INVALID-LINK--

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Nave, S., Sonawane, R. P., & Aggarwal, V. K. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(47), 17096–17098.

  • Lloyd-Jones, G. C., & Ball, L. T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238–1251.

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry, 15(1), 204-211.

  • Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 11(13), 2896–2899.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--

  • Semantic Scholar. Protodeboronation of tertiary boronic esters: asymmetric synthesis of tertiary alkyl stereogenic centers. --INVALID-LINK--

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. --INVALID-LINK--

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • ChemRxiv. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. --INVALID-LINK--

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. --INVALID-LINK--

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. --INVALID-LINK--

  • ResearchGate. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562.

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. --INVALID-LINK--

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Wiley-VCH. Supporting Information. --INVALID-LINK--

  • University of Michigan. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. --INVALID-LINK--

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION for the article. --INVALID-LINK--

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. --INVALID-LINK--

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Test Labs. Chemical Disinfectants Storage and Shelf-life Stability. --INVALID-LINK--

  • Specialised Engineering Products. Guidance: Storage and Shelf-life of Elastomer. --INVALID-LINK--

  • Reddit. Ortho vs Para intermediate stability question for substitution on an already substituted benzene. --INVALID-LINK--

References

Technical Support Center: Purification of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 517920-60-4).[1] This pinacol boronic ester is a critical reagent in modern organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions.[2] However, its purification can be challenging due to its sensitivity to certain conditions. This guide provides in-depth, field-proven answers to common purification and handling challenges, ensuring you can achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and common impurities associated with this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route (e.g., Miyaura borylation) and workup conditions.[3] Key impurities to monitor include:

  • Unreacted Starting Materials: Primarily bis(pinacolato)diboron (B₂pin₂), which is often used in excess.[4]

  • Hydrolysis Product (2-Fluorobenzyl)boronic Acid: Pinacol esters are susceptible to hydrolysis, especially in the presence of moisture or acid (e.g., silica gel).[5][6] This is often the most problematic impurity.

  • Homocoupling Byproducts: Dimerization of the starting aryl halide can occur as a side reaction during palladium-catalyzed borylation.[7][8]

  • Protodeboronation Product (2-Fluorotoluene): Cleavage of the C-B bond, often facilitated by moisture, acid, or base, replaces the boronic ester with a hydrogen atom.[9]

  • Boroxines: These are cyclic anhydrides that can form from the corresponding boronic acid upon dehydration and are often observed as a cluster of peaks in mass spectrometry.[8]

Q2: How stable is this compound? What are the optimal storage conditions?

A2: Like most pinacol boronic esters, this compound's stability is primarily threatened by hydrolysis.[9] It is relatively stable compared to the free boronic acid but can degrade if exposed to moisture, strong acids, or certain chromatographic media (like standard silica gel) for prolonged periods.[6][10]

  • Optimal Storage: Store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[11] Refrigeration (2-8°C) is recommended to minimize degradation over time.[12]

Q3: What are the best analytical techniques for assessing the purity of my compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the most powerful tool. It allows for clear quantification of the desired product against common organic impurities like unreacted starting materials or B₂pin₂.[4] The benzylic protons and the aromatic signals are characteristic and easy to monitor.

  • Reverse-Phase HPLC (RP-HPLC): This can be challenging. The aqueous mobile phases and acidic silanol groups on standard silica-based columns can cause on-column hydrolysis of the ester into its boronic acid, giving inaccurate purity readings.[5][6] If HPLC is necessary, specialized methods are required, such as using columns with low silanol activity or employing highly basic mobile phases (pH > 12) with aprotic diluents to stabilize the ester.[6]

  • GC-MS: This technique is suitable for monitoring volatile, thermally stable impurities. However, the high boiling point of the target compound (~271°C) may require high inlet temperatures.[1] It is not suitable for detecting the non-volatile boronic acid hydrolysis product.[5]

  • ¹¹B NMR Spectroscopy: This technique can be useful for identifying various boron-containing species in the sample, such as the desired ester, free boronic acid, or boroxines.[9]

Q4: My crude material looks to be >90% pure by ¹H NMR. Can I use it directly in my next Suzuki coupling reaction?

A4: Using crude material is often feasible and can save time and material loss.[4] If ¹H NMR shows the product is the major component (~90% or higher) and the main impurity is excess B₂pin₂, you can often proceed. B₂pin₂ is generally not detrimental to the subsequent Suzuki coupling.[4] However, if significant amounts of the corresponding boronic acid or protodeboronation byproducts are present, purification is highly recommended, as these can complicate the reaction and subsequent purification of the final product.

Section 2: Troubleshooting and Purification Strategy

This guide provides solutions to specific experimental problems encountered during the purification of this compound.

Decision Workflow for Purification Strategy

The choice of purification method is critical and depends on the stability of the compound on a given stationary phase. The following workflow helps in selecting the optimal strategy.

Purification_Workflow Start Crude Product TLC_Test Run analytical TLC (Standard Silica Gel) Start->TLC_Test Result Observe for streaking or degradation spot TLC_Test->Result Is_Stable Is the spot clean and well-defined? Result->Is_Stable Chrom_Silica Purify via Flash Chromatography (Deactivated Silica, Protocol A) Is_Stable->Chrom_Silica  Yes Is_Solid Is the crude material a solid? Is_Stable->Is_Solid No (Streaking/ Degradation) Recrystallize Purify via Recrystallization (Protocol C) Is_Solid->Recrystallize Yes Chrom_Alumina Purify via Flash Chromatography (Neutral Alumina, Protocol B) Is_Solid->Chrom_Alumina No (Oily) DEA_Adduct Consider purification via DEA Adduct (Protocol D) Recrystallize->DEA_Adduct If fails Chrom_Alumina->DEA_Adduct If fails

Caption: Decision tree for selecting the appropriate purification method.

Q5: My compound is streaking on my silica gel TLC plate and I get low recovery from my column. What is happening and how do I fix it?

A5:

  • Causality: This is a classic sign of on-column degradation. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. These acidic sites catalyze the hydrolysis of the pinacol ester to the corresponding (2-fluorobenzyl)boronic acid.[10][13] The newly formed boronic acid is much more polar, causing it to streak down the TLC plate and remain strongly adsorbed to the column, leading to poor recovery.[4]

  • Solution: Avoid standard silica gel. You have two primary alternatives:

    • Deactivated Silica Gel: Neutralize the acidic sites on the silica before use. This can be done by preparing a slurry of the silica gel in your starting eluent and adding ~1% triethylamine (v/v), then packing the column with this mixture. This simple step passivates the surface and dramatically reduces hydrolysis.[4][10] (See Protocol A ).

    • Neutral Alumina: Alumina is a more basic stationary phase and is an excellent alternative for compounds sensitive to acidic silica.[14] It generally prevents the hydrolysis of boronic esters. (See Protocol B ).

Q6: My crude ¹H NMR shows a significant amount of unreacted bis(pinacolato)diboron (B₂pin₂). How can I remove it?

A6:

  • Causality: B₂pin₂ is frequently used in excess to drive the borylation reaction to completion.[3] It is a relatively non-polar, crystalline solid that can co-purify with the product if the conditions are not optimized.

  • Solution: Flash column chromatography is the most effective method for removing B₂pin₂.[4] The polarity difference between your product and B₂pin₂ is usually sufficient for a good separation.

    Compound Typical Rf (10% EtOAc in Hexane on Silica) Notes
    Bis(pinacolato)diboron (B₂pin₂)~0.7 - 0.8Elutes relatively quickly.
    2-(2-Fluorobenzyl)-dioxaborolane~0.4 - 0.5This is an estimate; Rf should be confirmed by TLC.
    (2-Fluorobenzyl)boronic Acid~0.0 - 0.1Sticks to the baseline due to high polarity.

    Table 1: Comparative Rf values to guide chromatographic separation.

    Run the column with a low-polarity eluent system (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to ensure B₂pin₂ elutes well before your desired product.

Q7: My main impurity is the corresponding boronic acid from hydrolysis. What is the best way to remove it?

A7:

  • Causality: This impurity forms from exposure of the pinacol ester to water, especially during aqueous workup or purification on standard silica gel.[5]

  • Solutions:

    • Chromatography: The boronic acid is significantly more polar than the pinacol ester. During flash chromatography on either deactivated silica or alumina, the boronic acid will adhere strongly to the stationary phase and will not elute with the non-polar solvents used to collect your product.[14]

    • Liquid-Liquid Extraction (Use with Caution): A quick wash of an ethereal solution of your crude product with a mild, cold base (e.g., 5% NaHCO₃ solution) can deprotonate and extract the acidic boronic acid into the aqueous layer. However, this can induce further hydrolysis of your desired ester. If you use this method, work quickly, use cold solutions, and immediately dry the organic layer.

    • Chemical Derivatization (Advanced): For very difficult separations, you can convert the ester into a diethanolamine (DEA) adduct. This adduct is often a stable, crystalline solid that precipitates from non-polar solvents like ether. The boronic acid impurity will not react and remains in solution. The filtered DEA adduct can then be used, or the pinacol ester can be regenerated if necessary.[15][16] (See Protocol D ).

Section 3: Detailed Purification Protocols

General Note: For all protocols, use oven-dried glassware and anhydrous solvents where possible to minimize hydrolysis.

Protocol A: Flash Chromatography using Deactivated Silica Gel

This method prevents on-column hydrolysis by neutralizing the acidic silica surface.[10]

  • Prepare the Slurry: In a beaker, add your calculated amount of silica gel (typically 50-100x the mass of your crude product).[17] Add your initial eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Deactivate: Add triethylamine (NEt₃) to the slurry to a final concentration of 1% (v/v). Stir for 5 minutes.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[18]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[18]

  • Elute: Run the column using a gradient of ethyl acetate in hexanes. Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

Protocol B: Flash Chromatography using Neutral Alumina

Alumina is an excellent alternative for acid-sensitive compounds.[14]

  • Select Alumina: Use neutral, activity grade I or II alumina.

  • Pack the Column: Alumina can be packed as a slurry in the same way as silica gel (Step 1 & 3 from Protocol A, but without triethylamine).

  • Load and Elute: Follow steps 4 and 5 from Protocol A. Note that the elution profile on alumina may differ from silica, so optimize your solvent system with TLC on alumina plates first.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol C: Recrystallization

This is the ideal method for obtaining high-purity crystalline solids.[19]

  • Solvent Screening: In test tubes, test various solvent systems to find one where the compound is soluble when hot but sparingly soluble when cold. Common systems for boronic esters include hexanes, ethyl acetate/hexanes, or isopropanol/water.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol D: Purification via Diethanolamine (DEA) Adduct

This chemical derivatization method is highly effective for removing stubborn impurities.[15][16]

  • Adduct Formation: Dissolve the crude this compound in diethyl ether. Add diethanolamine (1.1 equivalents) dropwise.

  • Precipitation: The resulting DEA-boronate adduct is often a stable, white solid that will precipitate from the ether solution over 30-60 minutes.[16]

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold diethyl ether. Most common impurities (including the boronic acid and B₂pin₂) will remain in the filtrate.

  • Use or Regeneration: The stable DEA adduct can sometimes be used directly in subsequent reactions. To regenerate the pinacol ester, the adduct can be treated with an acid under specific conditions, though this adds steps and is often unnecessary if the goal was simply purification.[15]

References

Technical Support Center: Troubleshooting Side Reactions of 2-Fluorobenzyl Dioxaborolane in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced catalytic applications. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-fluorobenzyl dioxaborolane and similar benzylic boronic esters in their synthetic endeavors. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Benzylic boronic esters are powerful reagents, but their unique reactivity profile can lead to specific side reactions. This guide will equip you to identify, mitigate, and overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when using 2-fluorobenzyl dioxaborolane in various catalytic transformations.

Q1: I am observing significant protodeboronation of my 2-fluorobenzyl dioxaborolane in a Suzuki-Miyaura coupling. What are the likely causes and how can I minimize it?

A1: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a prevalent side reaction for many organoboron reagents, and benzylic boronic esters can be particularly susceptible. The primary culprit is the presence of a proton source, often water, in combination with basic conditions which can facilitate the undesired cleavage. The electron-withdrawing nature of the ortho-fluoro substituent can also influence the propensity for this side reaction.

Root Causes & Mechanistic Considerations:

  • Presence of Water: Water is the most common proton source for protodeboronation. In the presence of a base, water can protonate the benzylic carbon coordinated to the palladium center or directly attack the boronic ester.

  • Base Strength and Type: Strong bases, especially in aqueous media, can accelerate protodeboronation. The choice of base is therefore critical.

  • Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation, as it gives the side reaction more opportunity to occur.

  • Catalyst System: A slow or inefficient catalytic cycle can allow for competing decomposition pathways like protodeboronation to become more significant.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Minimize Water Content Reduce the primary proton source for the side reaction.Use anhydrous solvents and reagents. If a co-solvent is necessary, consider minimizing the amount of water or using a less protic co-solvent.
Optimize the Base Weaker bases are less likely to promote protodeboronation.Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃. In some cases, fluoride sources like CsF or TBAF can be effective.
Employ a More Stable Boronic Ester Dioxaborolane esters offer varying degrees of stability.While pinacol esters are common, consider using more sterically hindered or electronically modified diols for the boronic ester preparation if protodeboronation is severe. MIDA (N-methyliminodiacetic acid) boronates are known for their enhanced stability and can be used in a "slow-release" strategy.[1]
Enhance Catalytic Cycle Efficiency A faster desired reaction will outcompete the undesired protodeboronation.Use a highly active palladium catalyst and ligand system. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.
Control Reaction Parameters Limit the time the substrate is exposed to conditions that favor protodeboronation.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature if the desired coupling can still proceed efficiently.
Q2: My Suzuki-Miyaura reaction with 2-fluorobenzyl dioxaborolane is producing a significant amount of the homocoupled product (1,2-bis(2-fluorophenyl)ethane). How can I prevent this?

A2: The formation of symmetrical biaryls from the homocoupling of boronic acids or esters is another common side reaction in Suzuki-Miyaura couplings.[2][3][4] This is often promoted by the presence of palladium(II) species and an oxidant, which is typically molecular oxygen.[2][5]

Root Causes & Mechanistic Considerations:

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic ester.[5]

  • Use of Pd(II) Pre-catalysts: If the reduction of a Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more susceptible to oxidation by trace oxygen, leading to homocoupling.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing Remove molecular oxygen, the primary oxidant for homocoupling.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[5]
Use a Pd(0) Catalyst Source Start with the active form of the catalyst to minimize the presence of Pd(II).Employ a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Optimize Catalyst and Ligand A more active catalyst system will favor the desired cross-coupling over homocoupling.Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that promote rapid oxidative addition and reductive elimination.
Add a Mild Reducing Agent Scavenge any Pd(II) species that may form.The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some systems.[3][5]
Q3: In my photoredox-catalyzed reaction, the 2-fluorobenzyl dioxaborolane seems to be decomposing, and I am observing the formation of 2-fluorobenzaldehyde. What is happening and how can I avoid it?

A3: The formation of 2-fluorobenzaldehyde from 2-fluorobenzyl dioxaborolane under photoredox conditions is likely due to an oxidative side reaction.[6][7] Benzylic positions are susceptible to oxidation, and the conditions of a photoredox reaction, especially in the presence of an oxidant (like air), can facilitate this transformation.

Root Causes & Mechanistic Considerations:

  • Single-Electron Oxidation: The photoredox catalyst, in its excited state, can oxidize the benzylic boronic ester to a radical cation, which can then be trapped by oxygen or another oxidant.

  • Formation of α-Borylalkyl Radicals: The reaction may proceed through the formation of an α-borylalkyl radical, which is susceptible to oxidation.[6]

  • Presence of Oxygen: As with many oxidative processes, the presence of molecular oxygen is often a key factor.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Strictly Anaerobic Conditions Prevent the trapping of radical intermediates by oxygen.Degas the reaction mixture thoroughly and maintain a strict inert atmosphere (Argon or Nitrogen).
Choice of Photocatalyst and Additives The redox potential of the photocatalyst can influence the reaction pathway.Select a photocatalyst with a suitable excited-state potential to favor the desired reaction over oxidation of the boronic ester. The addition of a Lewis base can form a redox-active complex with the boronic ester, potentially altering its reactivity and susceptibility to oxidation.[8][9][10][11][12][13]
Control of Reaction Time and Light Exposure Minimize the opportunity for over-oxidation or side reactions.Monitor the reaction closely and stop it once the desired product is formed. Excessive irradiation can lead to decomposition.
Q4: I am attempting a C-H activation/functionalization reaction with 2-fluorobenzyl dioxaborolane and observing low yields and multiple byproducts. What are the potential issues?

A4: C-H activation reactions are complex, and the side reactions can be numerous. When using a benzylic boronic ester as a coupling partner, you may encounter challenges related to both the C-H activation step and the stability of the boronic ester itself.

Potential Issues & Troubleshooting Approaches:

  • Protodeboronation and Homocoupling: The conditions for C-H activation (often high temperatures and the presence of bases or additives) can also promote the previously discussed side reactions of protodeboronation and homocoupling.

    • Solution: Apply the same troubleshooting strategies as for Suzuki-Miyaura coupling: minimize water, optimize the base, and ensure an inert atmosphere.

  • Decomposition of the Benzylic Boronic Ester: The directing groups and oxidants often used in C-H activation can be harsh and may lead to the degradation of the 2-fluorobenzyl dioxaborolane.

    • Solution: Screen different directing groups and oxidants to find milder conditions that are still effective for the desired C-H activation. Lowering the reaction temperature and carefully controlling the reaction time can also be beneficial.

  • Competing C-H Activation: The 2-fluorobenzyl group itself has C-H bonds that could potentially compete in the activation process, leading to a complex mixture of products.

    • Solution: The choice of catalyst and directing group is crucial for achieving high regioselectivity. It may be necessary to screen a variety of catalyst systems to find one that selectively activates the desired C-H bond on your primary substrate.

  • Benzylboronic and vinylboronic acids have been reported to fail under certain C-H activation conditions. [14]

    • Solution: If direct C-H functionalization is problematic, consider alternative coupling strategies or a different synthetic route.

Troubleshooting Workflow

A systematic approach is key to resolving issues in your catalytic reactions. The following workflow can guide your troubleshooting process.

troubleshooting_workflow start Low Yield or Byproduct Formation Observed check_purity Verify Purity and Integrity of all Reagents (Substrates, Catalyst, Ligand, Base, Solvent) start->check_purity side_reaction Identify Major Side Product(s) (e.g., via NMR, LC-MS) check_purity->side_reaction protodeboronation Protodeboronation (Loss of -B(OR)₂ for -H) side_reaction->protodeboronation C-B Cleavage homocoupling Homocoupling (Dimer of Benzyl Moiety) side_reaction->homocoupling Dimerization oxidation Oxidation (Formation of Aldehyde) side_reaction->oxidation C=O Formation other Other/Unidentified Byproducts side_reaction->other troubleshoot_proto 1. Use Anhydrous Conditions 2. Switch to Milder Base (K₂CO₃, K₃PO₄) 3. Use MIDA Ester 4. Lower Temperature/Time protodeboronation->troubleshoot_proto Mitigation Strategies troubleshoot_homo 1. Rigorous Degassing (Ar/N₂) 2. Use Pd(0) Pre-catalyst 3. Optimize Ligand (e.g., Buchwald type) 4. Add Mild Reducing Agent homocoupling->troubleshoot_homo Mitigation Strategies troubleshoot_ox 1. Strict Anaerobic Conditions 2. Optimize Photocatalyst/Additives 3. Control Light Exposure/Time oxidation->troubleshoot_ox Mitigation Strategies troubleshoot_other 1. Screen Catalysts/Ligands 2. Screen Solvents 3. Optimize Temperature and Concentration 4. Consider Alternative Reaction Pathway other->troubleshoot_other General Optimization

Caption: A logical flowchart for diagnosing and addressing common side reactions with 2-fluorobenzyl dioxaborolane.

Experimental Protocols

The following protocols provide a starting point for troubleshooting. Remember to always perform reactions on a small scale when optimizing conditions.

Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol is designed for situations where protodeboronation is the primary side reaction.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluorobenzyl dioxaborolane (pinacol ester) (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide, 2-fluorobenzyl dioxaborolane, and potassium phosphate.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add enough anhydrous dioxane to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suppressing Homocoupling in Suzuki-Miyaura Coupling

This protocol is tailored for reactions where homocoupling is a significant issue.

Reagents and Materials:

  • Aryl halide (1.1 equiv)

  • 2-Fluorobenzyl dioxaborolane (pinacol ester) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous and degassed toluene

  • Reaction vial with a septum cap

Procedure:

  • Add the aryl halide, 2-fluorobenzyl dioxaborolane, potassium carbonate, and Pd(PPh₃)₄ to a reaction vial.

  • Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene via syringe to achieve a concentration of 0.1-0.5 M.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 90-110 °C.

  • Monitor the reaction progress.

  • Work-up and purification are similar to Protocol 1.

Mechanistic Pathway Diagrams

Understanding the competing reaction pathways is crucial for effective troubleshooting.

reaction_pathways start 2-Fluorobenzyl Dioxaborolane + Aryl Halide desired_product Desired Cross-Coupled Product start->desired_product Desired Catalytic Cycle (e.g., Suzuki-Miyaura) protodeboronation Protodeboronation Product (2-Fluorotoluene) start->protodeboronation Side Reaction 1: + Proton Source (e.g., H₂O) + Base homocoupling Homocoupling Product (1,2-bis(2-fluorophenyl)ethane) start->homocoupling Side Reaction 2: + Pd(II) + Oxidant (e.g., O₂) oxidation Oxidation Product (2-Fluorobenzaldehyde) start->oxidation Side Reaction 3: (Photoredox Conditions) + Oxidant (e.g., O₂)

Caption: Competing reaction pathways for 2-fluorobenzyl dioxaborolane in catalysis.

This technical support guide provides a framework for understanding and addressing the common side reactions of 2-fluorobenzyl dioxaborolane. By systematically evaluating your reaction conditions and applying the principles outlined here, you can significantly improve the outcomes of your catalytic transformations.

References

Technical Support Center: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This guide focuses on a specific and increasingly important building block: 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . As a benzylboronic acid pinacol ester, it is a key reagent for synthesizing fluorinated diarylmethane scaffolds, which are prevalent in pharmaceuticals and advanced materials.

However, the successful application of this reagent is not always straightforward. Researchers often encounter challenges stemming from its unique structural features:

  • C(sp³)-C(sp²) Bond Formation: Unlike traditional Suzuki couplings involving two C(sp²) centers, this reaction links a benzylic carbon to an aromatic ring, which can alter the kinetics of the catalytic cycle.[2][3]

  • Steric Hindrance: The ortho-fluoro substituent introduces significant steric bulk near the reactive site, which can impede key steps in the catalytic cycle, particularly the final reductive elimination.[4][5]

  • Reactivity of Boronate Esters: Pinacol esters are valued for their stability but can be less reactive than their corresponding boronic acids, requiring carefully chosen conditions to facilitate the crucial transmetalation step.[6][7]

This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides designed to navigate these challenges, ensuring robust and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-(2-Fluorobenzyl)Bpin is failing or giving very low yields. What are the most common causes?

A1: Low or no yield in this specific C(sp³)-C(sp²) coupling is often traced back to a mismatch between the substrate's steric demands and the chosen catalytic system. The primary culprits are typically:

  • Suboptimal Ligand Choice: The combination of the bulky pinacol ester and the ortho-fluoro group on the benzyl moiety, potentially coupled with a sterically hindered aryl halide, requires a ligand that can accommodate this bulk and accelerate the slow reductive elimination step. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

  • Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be generated efficiently from the precatalyst, or it may decompose (e.g., form palladium black) before the catalytic cycle is complete.

  • Incorrect Base or Solvent System: The base is not merely a proton scavenger; it plays a critical role in activating the boronate ester for transmetalation.[8] An inappropriate base or the complete absence of water (when using certain bases like K₃PO₄) can halt the reaction.[9]

  • Protodeboronation: The C-B bond in the starting material can be cleaved by trace amounts of acid or even protic solvents under certain conditions, leading to the formation of 2-fluorotoluene instead of the desired product.

Q2: What are the best initial catalyst and ligand systems to screen for coupling 2-(2-Fluorobenzyl)Bpin with an aryl halide?

A2: For sterically hindered C(sp³)-C(sp²) couplings, the most effective ligands are typically bulky, electron-rich monophosphines or N-heterocyclic carbenes (NHCs).[4][6] These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, facilitate the difficult reductive elimination step.

Below is a recommended screening table for coupling with a challenging aryl chloride. Aryl bromides and iodides are more reactive and may proceed under milder conditions.[10]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available sources of Pd(0). Use in combination with a specific ligand.
G3/G4 Buchwald PrecatalystsThese are air-stable and provide a reliable 1:1 Pd:Ligand ratio, ensuring efficient generation of the active catalyst.[11]
Primary Ligand Screen SPhos or RuPhos Bulky biaryl phosphines known to accelerate reductive elimination in sterically demanding couplings.[12] A robust starting point.
tBu₃P (Tri-tert-butylphosphine)A very electron-rich and sterically demanding ligand that is effective for promoting oxidative addition of challenging electrophiles like aryl chlorides.[13]
Secondary Ligand Screen IPr or IMes (NHC Ligands)N-Heterocyclic carbenes are strong electron donors that form very stable palladium complexes, often showing high activity for challenging substrates.[1][13]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive functional groups.[3]
Solvent 1,4-Dioxane or Toluene with 5-10% WaterAprotic polar solvents are standard. A small amount of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[6][9]
Q3: How does the ortho-fluoro substituent specifically impact the reaction, and how do I compensate for it?

A3: The ortho-fluoro group introduces two competing effects:

  • Steric Hindrance: This is the dominant effect. The fluorine atom physically obstructs the space around the benzylic carbon. This crowding makes it difficult for the large palladium complex to position itself correctly during the reductive elimination step, where the new C-C bond is formed. This is often the rate-limiting step for such substrates.

  • Electronic Effect: Fluorine is highly electronegative, exerting a modest electron-withdrawing effect through induction. This can slightly influence the nucleophilicity of the benzyl group but is generally a less significant factor than sterics.

Compensation Strategy: The key is to use a very bulky ligand. Bulky ligands like SPhos or tBuXPhos create a wider "bite angle" on the palladium center, which forces the coupling partners into a conformation that favors reductive elimination, overcoming the steric repulsion from the ortho-fluoro group.[14]

Q4: I'm observing significant formation of side products like homocoupled arenes and 2-fluorotoluene (protodeboronation). How can I minimize these?

A4: These side reactions indicate specific problems in the catalytic cycle or with substrate stability.

  • To Minimize Protodeboronation (formation of 2-fluorotoluene):

    • Cause: This occurs when the boronate ester reacts with a proton source instead of the palladium complex. It is often exacerbated by excessive water or an overly acidic environment.

    • Solution:

      • Use Anhydrous Solvents: Ensure your reaction solvent is thoroughly dry.

      • Control Water Content: While some water can be beneficial, excess should be avoided. If using an aqueous base, use a carefully measured amount.

      • Use a Milder Base: If protodeboronation is severe, consider switching from a hydroxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[8]

      • Protect the Boronic Acid: In challenging cases, converting the pinacol ester to a more stable derivative, like a MIDA boronate ester, can prevent this side reaction until it is needed in the catalytic cycle.[6]

  • To Minimize Homocoupling (Aryl-Aryl or Benzyl-Benzyl):

    • Cause: This can result from oxygen-induced degradation of the boronic ester or from competitive reaction pathways within the catalytic cycle.

    • Solution:

      • Thoroughly Degas: Deoxygenate your reaction mixture rigorously by sparging with an inert gas (Argon or Nitrogen) before heating.

      • Use a Precatalyst: Well-defined precatalysts can help ensure a controlled generation of the active Pd(0) species, reducing side reactions.

      • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Troubleshooting and Optimization

When a reaction fails, a systematic approach is crucial. The following flowchart provides a logical path for troubleshooting common issues encountered with this specific Suzuki-Miyaura coupling.

G start Low or No Product Yield check_sm Starting Material (SM) Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes no_reaction No Reaction or Stall check_sm->no_reaction No protodeb Protodeboronation (e.g., 2-fluorotoluene) check_side_products->protodeb Yes homocoupling Homocoupling (Ar-Ar or Bn-Bn) check_side_products->homocoupling Yes dehalogenation Dehalogenation (Ar-H from Ar-X) check_side_products->dehalogenation Yes sol_protodeb Solution: - Use anhydrous solvent - Switch to K₃PO₄/Cs₂CO₃ - Reduce water content protodeb->sol_protodeb sol_homocoupling Solution: - Rigorously degas reaction - Use a Pd precatalyst - Lower temperature homocoupling->sol_homocoupling sol_dehalogenation Solution: - Use non-protic solvent - Avoid amine bases - Check for hydride sources dehalogenation->sol_dehalogenation cause_oa Issue with Oxidative Addition? no_reaction->cause_oa cause_trans Issue with Transmetalation? no_reaction->cause_trans cause_re Issue with Reductive Elimination? no_reaction->cause_re sol_oa Solution: - Use more electron-rich ligand (e.g., tBu₃P, NHC) - Switch to more reactive Ar-Br/Ar-I - Increase temperature cause_oa->sol_oa sol_trans Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure presence of some H₂O - Check boronate ester quality cause_trans->sol_trans sol_re Solution: - Use bulkier ligand (SPhos, RuPhos) - Increase temperature - Ensure anhydrous conditions (water can inhibit RE) cause_re->sol_re

Caption: Troubleshooting workflow for the Suzuki coupling.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for the parallel screening of conditions in 1-dram vials to efficiently identify an optimal catalyst system.

  • Preparation: In a glovebox, prepare stock solutions of your aryl halide and 2-(2-Fluorobenzyl)Bpin in the chosen solvent (e.g., 1,4-dioxane).

  • Arraying Solids: To an array of labeled 1-dram vials equipped with small magnetic stir bars, add the solid reagents:

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

    • Ligand (4 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

  • Adding Liquids: Remove the vials from the glovebox. Add the solvent (e.g., 0.5 mL), followed by the aryl halide solution (1.0 equiv) and the 2-(2-Fluorobenzyl)Bpin solution (1.2 equiv). If required, add degassed water (3.0 equiv).

  • Degassing: Seal the vials with Teflon-lined caps. Sparge each vial with argon or nitrogen for 5 minutes.

  • Reaction: Place the array of vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).

  • Analysis: After the specified time (e.g., 12-24 hours), cool the reactions to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), add an internal standard (e.g., dodecane), and analyze by GC-MS or LC-MS to determine conversion and yield.

Protocol 2: Optimized Procedure for Coupling with 4-Bromoanisole

This protocol provides a reliable starting point for a gram-scale reaction.

  • Setup: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.00 g, 5.35 mmol, 1.0 equiv), this compound (1.52 g, 6.42 mmol, 1.2 equiv), RuPhos Pd G3 precatalyst (89 mg, 0.107 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 3.41 g, 16.0 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with argon (repeat three times). Under a positive pressure of argon, add 1,4-dioxane (20 mL) and deionized water (2.0 mL). The mixture should be vigorously stirred.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Mechanistic Considerations

A clear understanding of the catalytic cycle is essential for rational troubleshooting. The presence of a C(sp³)-boron center and steric hindrance primarily affects the transmetalation and reductive elimination steps.

Suzuki_Cycle cluster_challenges Key Challenges for 2-(2-Fluorobenzyl)Bpin pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(X)L₂ pd0->ox_add [Fast for ArI, ArBr] [Slower for ArCl] trans Transmetalation Ar-Pd(II)(Bn)L₂ ox_add->trans Base-mediated reduct Reductive Elimination trans->reduct Isomerization (cis) reduct->pd0 [Often Rate-Limiting] Slowed by Steric Hindrance product Product (Ar-Bn) reduct->product arx Aryl Halide (Ar-X) arx->ox_add boronate Bn-B(pin) + Base boronate->trans trans_challenge Transmetalation requires effective base activation of the stable boronate ester. re_challenge Reductive Elimination is sterically hindered by the ortho-fluoro group. Requires a bulky ligand.

References

Technical Support Center: Post-Reaction Workup for 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-reaction workup and purification of this versatile reagent and its derivatives. As a benzyl boronic ester, this compound presents unique stability and purification considerations that demand a nuanced approach. This document provides in-depth, field-proven insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the most straightforward initial workup step for my reaction mixture containing this compound?

A: For a standard, robust initial workup, begin by quenching the reaction mixture, if necessary (e.g., with water or a saturated aqueous solution of ammonium chloride for organometallic reagents). The next step is a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent in which your product is soluble, such as ethyl acetate, diethyl ether, or dichloromethane. Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This provides the crude product, which can then be assessed for further purification.

Q2: I've noticed a significant amount of a water-soluble boron-containing byproduct in my aqueous washes. What is this, and is it a concern?

A: The water-soluble boron species is likely boric acid or a boronate salt, formed from the hydrolysis of the pinacol ester or other boron-containing reagents. While its presence in the aqueous layer indicates successful removal from your organic product, it's important to be aware of local regulations regarding the disposal of boron-contaminated aqueous waste, especially on a large scale. For more environmentally benign procedures, a non-aqueous workup may be considered.

Q3: How should I store this compound and its purified derivatives?

A: Pinacol boronic esters, including your target compound, are susceptible to hydrolysis. They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Ensure the container is tightly sealed. For long-term storage, refrigeration is recommended.

Q4: My crude NMR shows unreacted pinacol. What's the best way to remove it?

A: Pinacol can be notoriously difficult to remove completely by chromatography due to its moderate polarity. A simple and often effective method is trituration. After concentrating your crude product, add a minimal amount of a nonpolar solvent like hexanes or pentane. Your desired, often more complex, boronic ester product may precipitate or remain as a solid, while the pinacol dissolves in the nonpolar solvent. Chilling the mixture can enhance precipitation. The solvent can then be carefully decanted. This process may need to be repeated for optimal purity.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses more complex issues that can arise during the workup and purification process, providing detailed explanations and actionable solutions.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I am attempting to purify my product using standard silica gel flash chromatography, but I'm recovering very little of my desired 2-(2-fluorobenzyl) boronic ester derivative. My TLC plate shows significant tailing or a spot that remains at the baseline.

A: Causality & Explanation: This is a very common and frustrating issue when working with pinacol boronic esters. There are two primary causes:

  • Strong Adsorption: The boron atom in the pinacol ester is Lewis acidic and can interact strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This over-adsorption leads to poor elution and significant product loss on the column.

  • On-Column Hydrolysis: Standard silica gel is slightly acidic and

Validation & Comparative

2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 2-Fluorobenzylboronic Acid: A Comparative Analysis for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists:

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can profoundly influence the efficiency, reproducibility, and practicality of a synthetic route. This guide provides an objective, data-supported comparison of 2-fluorobenzylboronic acid and its pinacol ester, 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Our focus is to elucidate the practical implications of their differing properties, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, enabling a rational selection for your specific synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

The core distinction between boronic acids and their boronate ester counterparts lies in a well-established trade-off between chemical reactivity and physical stability.[1]

  • 2-Fluorobenzylboronic Acid: As a boronic acid, this reagent is generally more reactive and can lead to faster reaction times in cross-coupling catalysis. This heightened reactivity stems from the Lewis acidity of the boronic acid moiety, which facilitates the rate-determining transmetalation step with the palladium catalyst in the Suzuki-Miyaura cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation, especially under the basic, aqueous conditions often employed in coupling reactions.[1] This instability can impact shelf-life, require more stringent handling conditions, and potentially lower reaction yields if not carefully managed.

  • This compound (Pinacol Ester): The pinacol ester form offers significantly enhanced stability.[1][2] These compounds are typically crystalline solids that are far more robust towards air and moisture, making them easier to handle, purify via standard chromatography, and store for extended periods.[1] This stability is a major advantage in complex, multi-step syntheses and in automated workflows. The trade-off is a generally lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely accepted that many boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions, though direct transmetalation from the ester is also a viable mechanistic pathway.[2][3][4]

G cluster_0 Decision Matrix cluster_1 Properties BA 2-Fluorobenzylboronic Acid reactivity High Reactivity Low Stability BA->reactivity Favors BE 2-(2-Fluorobenzyl) Boronate Ester stability High Stability Moderate Reactivity BE->stability Favors

Caption: The core trade-off between boronic acids and their esters.

Head-to-Head Comparison: Key Performance Attributes

The following table summarizes the critical differences between the two reagents based on established principles and experimental observations.

Parameter2-Fluorobenzylboronic AcidThis compoundCausality & Expert Insight
Chemical Stability Moderate; susceptible to oxidation and protodeboronation, particularly on storage.High; generally stable to air and moisture, enabling long shelf-life.[2][3]The pinacol group sterically and electronically protects the boron center from decomposition pathways.
Physical State Typically a solid.Often a crystalline solid.The ester's defined structure facilitates crystallization, simplifying handling and weighing.
Handling & Purification Requires inert atmosphere for long-term storage and handling. Purification can be challenging due to instability.Easy to handle in air for short periods. Readily purified by standard silica gel chromatography.[1]The robustness of the C-B bond in the ester form prevents degradation on silica gel, a common issue for some boronic acids.
Reactivity Generally higher; often results in faster reaction rates under identical conditions.Generally lower; may require slightly higher temperatures or longer reaction times.[1]The direct availability of the Lewis acidic B(OH)₂ group accelerates the transmetalation step.
Common Side Reactions Protodeboronation (loss of the boron group) and formation of boroxines (anhydrides).Hydrolysis to the boronic acid under reaction conditions (can be productive).[4]The pinacol ester serves as a "slow-release" source of the active boronic acid, which can sometimes minimize side reactions.
Solubility Variable; depends on solvent.Generally good solubility in common organic solvents (THF, Dioxane, Toluene).The lipophilic pinacol and tetramethyl groups enhance solubility in non-polar organic media.
Experimental Deep Dive: A Representative Suzuki-Miyaura Coupling Protocol

To illustrate the practical differences in a laboratory setting, we present a comparative protocol for the coupling of each boron reagent with a representative aryl bromide, 4-bromoanisole.

G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Halide - Boron Reagent - Pd Catalyst - Base & Solvent setup->reagents heat Heat & Stir (Monitor by TLC/GC-MS) reagents->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology A: Using 2-Fluorobenzylboronic Acid

  • Rationale: This protocol prioritizes reaction speed but requires stringent measures to prevent reagent decomposition. The choice of a strong base and aqueous conditions facilitates the formation of the active boronate species.

  • Procedure:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 2-fluorobenzylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Critical Step: Evacuate and backfill the flask with argon three times. This step is crucial to remove oxygen which can oxidize both the catalyst and the boronic acid.

    • Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL) via cannula. The solvent must be purged with argon for at least 30 minutes prior to use.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Expect completion typically within 2-6 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Methodology B: Using this compound

  • Rationale: This protocol leverages the stability of the pinacol ester, allowing for more convenient setup. Reaction conditions may be slightly more forcing to promote efficient hydrolysis and/or direct transmetalation.

  • Procedure:

    • To a round-bottom flask (flame-drying is good practice but less critical than for the boronic acid), add 4-bromoanisole (1.0 mmol, 1.0 equiv), 2-(2-fluorobenzyl) boronate ester (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

    • The flask can be purged with nitrogen or argon, but the setup is less sensitive to trace oxygen.

    • Add 1,4-Dioxane (8 mL) and Water (2 mL). Solvents do not require rigorous degassing, though it is still recommended for optimal results.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Reaction times may be slightly longer, typically 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Perform an identical aqueous work-up as described in Methodology A.

    • Purify the crude residue by flash column chromatography. The pinacol byproduct is typically non-polar and easily separated.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The choice of boron reagent primarily impacts the "Transmetalation" step, where the organic group is transferred from boron to the palladium center.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxid Oxidative Addition pd2 Ar-Pd(II)-X (L)₂ pd0->pd2 product Ar-Ar' pd0->product trans Transmetalation pd2_2 Ar-Pd(II)-Ar' (L)₂ pd2->pd2_2 pd2_2->pd0 reduct Reductive Elimination arx Ar-X arx->pd2 boron Ar'-B(OR)₂ + Base boron->pd2_2

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Boronic acids, after activation by a base to form a more nucleophilic boronate species [B(OH)₃]⁻, readily engage in transmetalation. Pinacol esters must first hydrolyze to the boronic acid or form a similar activated species to proceed efficiently via the same pathway, which can add a kinetic barrier to the overall process.[2][5]

Making the Right Choice: Application-Specific Guidance

Choose 2-Fluorobenzylboronic Acid when:

  • Maximizing reaction rate is the primary objective.

  • The reagent can be used shortly after purchase or preparation, minimizing storage-related decomposition.

  • You have robust control over the inert atmosphere and can use properly degassed solvents.

  • The synthetic scale is small, and potential yield losses due to instability are acceptable in exchange for speed.

Choose this compound when:

  • Stability, ease of handling, and long-term storage are critical. [1][3]

  • The reaction is part of a complex, multi-step synthesis where the purity and reliability of each step are paramount.

  • The protocol is intended for an automated or high-throughput workflow where reagent robustness is essential.[1]

  • Reproducibility and achieving a cleaner reaction profile are more important than the absolute fastest reaction time.[1]

Conclusion

The selection between 2-fluorobenzylboronic acid and its pinacol ester is not a matter of inherent superiority, but of strategic alignment with experimental goals. The boronic acid offers the advantage of higher intrinsic reactivity, making it ideal for rapid transformations where handling conditions can be meticulously controlled. Conversely, the pinacol boronate ester provides unparalleled stability, reliability, and ease of use, establishing it as the workhorse reagent for complex syntheses and process development where reproducibility is non-negotiable. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make an informed decision to accelerate their research and development efforts.

References

Alternative organoboron reagents to 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternative Organoboron Reagents for Suzuki-Miyaura Cross-Coupling

Focus: Alternatives to 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: Beyond the Pinacol Ester

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its power in constructing C(sp²)–C(sp²) bonds.[1] Reagents like this compound, a benzylboronic acid pinacol ester, are workhorses in this field. They offer a convenient way to introduce the 2-fluorobenzyl moiety, a common structural motif in bioactive molecules.[2] Pinacol esters are generally favored over free boronic acids due to their improved stability and ease of handling.[3]

However, the pursuit of more efficient, robust, and versatile synthetic methodologies is relentless. Boronic esters, including the title compound, are not without their limitations. They can be susceptible to protodeboronation under basic reaction conditions, and their reactivity can be suboptimal in challenging coupling scenarios.[3][4] This has spurred the development of alternative classes of organoboron reagents, each designed to overcome specific challenges related to stability, reactivity, and purification.

This guide provides a detailed, data-driven comparison of the primary alternatives to benzylboronic acid pinacol esters. We will explore the unique advantages of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenge.

The Incumbent: 2-(2-Fluorobenzyl) Boronic Acid Pinacol Ester

Benzylboronic acid pinacol esters are widely used due to their commercial availability and generally good performance. The pinacol group forms a stable cyclic ester with the boronic acid, rendering the compound a crystalline, manageable solid that is less prone to the trimerization (to form boroxines) that plagues free boronic acids. This stability, however, comes at the cost of reactivity. The crucial transmetalation step in the Suzuki-Miyaura cycle is often preceded by the hydrolysis of the ester back to the more active boronic acid, a process that can influence reaction kinetics.[3]

Alternative Reagent Classes: A New Generation of Nucleophiles

The limitations of boronic acids and their esters have led to the innovation of "protected" boronic acid surrogates that offer enhanced stability and controlled reactivity.[3] Two classes have emerged as superior alternatives in many applications: Potassium Organotrifluoroborates and MIDA Boronates.

G cluster_0 Core Reagent BA R-B(OH)₂ (Benzylboronic Acid) Pinacol R-B(pin) (Pinacol Ester) e.g., this compound BA->Pinacol Esterification (e.g., with Pinacol) KF3B [R-BF₃]K (Potassium Trifluoroborate) BA->KF3B Fluorination (with KHF₂) MIDA R-B(MIDA) (MIDA Boronate) BA->MIDA Condensation (with MIDA) Pinacol->BA Hydrolysis (in situ) KF3B->BA Hydrolysis (in situ) MIDA->BA Deprotection (mild aq. base)

Figure 1. Relationship between boronic acid and its common derivatives.

Potassium Organotrifluoroborates ([R-BF₃]K)

Potassium organotrifluoroborates are a class of exceptionally stable organoboron reagents. Formed by treating a boronic acid with potassium hydrogen difluoride (KHF₂), they exist as crystalline, free-flowing solids.[5][6]

Key Advantages:

  • Exceptional Stability: They are remarkably stable to air and moisture, often indefinitely on the benchtop, which is a significant advantage over boronic acids.[5] This stability extends to many reaction conditions, including strong oxidation, that would degrade other organoboron reagents.

  • Resistance to Protodeboronation: This is a critical advantage. Many boronic acids and esters, especially those with electron-rich or heterocyclic groups, are prone to cleavage of the C-B bond by a proton source under reaction conditions. Trifluoroborates are demonstrably more resistant to this decomposition pathway, leading to higher yields and cleaner reactions.[4][7]

  • Ease of Preparation and Handling: They are easily prepared from crude or purified boronic acids and are simple to handle and weigh, with clear stoichiometry.[5]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another revolutionary class of protected boronic acids. The MIDA ligand forms a bicyclic structure with the boron atom, effectively sequestering its reactivity.[8][9]

Key Advantages:

  • Chromatographic Stability: MIDA boronates are uniquely stable to silica gel column chromatography.[10] This is a paradigm shift, as it allows for the purification of complex boronate-containing molecules and the synthesis of elaborate building blocks that would be impossible with other organoboron reagents.

  • Controlled Release: The MIDA group is stable under anhydrous cross-coupling conditions but is readily cleaved with a mild aqueous base (like 1M NaOH) to slowly release the active boronic acid in situ.[8][10] This slow release mechanism can be beneficial for sensitive substrates.

  • Enabling Iterative Synthesis: Their stability to a wide range of synthetic transformations (e.g., protecting group manipulations, other C-C bond formations) allows for multi-step synthesis on a MIDA boronate-containing scaffold. This has enabled powerful strategies like iterative cross-coupling (ICC) for the automated synthesis of complex small molecules.[10][11]

Performance Comparison: A Head-to-Head Analysis

The choice of reagent significantly impacts reaction efficiency, substrate scope, and overall process robustness.

FeatureBenzylboronic Pinacol EsterPotassium BenzyltrifluoroborateBenzyl MIDA Boronate
Physical Form Crystalline solid or liquidFree-flowing crystalline solidFree-flowing crystalline solid
Stability (Air/Moisture) GoodExcellent[5]Excellent[8]
Stability (Chromatography) Generally unstableGenerally unstableStable[10]
Protodeboronation Moderate susceptibility[3]High resistance[4][7]High resistance (as MIDA boronate)
Reactivity Moderate; requires hydrolysisHigh; requires hydrolysisLow (protected); high upon deprotection
Handling Generally easyEasy, non-hygroscopicEasy, non-hygroscopic
Key Application General purpose Suzuki couplingDifficult couplings, sensitive substratesIterative synthesis, complex building blocks

Experimental Data: Suzuki-Miyaura Coupling Performance

The following data, adapted from the literature, illustrates the performance of different organoboron reagents in Suzuki-Miyaura cross-coupling reactions. While direct comparison of 2-(2-fluorobenzyl) derivatives across all classes is not available in a single study, the trends observed for related aryl and heteroaryl systems are highly informative.

Table 1: Comparison of Yields in Heteroaryl Coupling

Aryl HalideBoron ReagentCatalyst SystemConditionsYield (%)Reference
3-Iodo-1H-indole deriv.Indoloboronic AcidPd(OAc)₂, SPhosDioxane/H₂O, 100 °C37%[7]
3-Iodo-1H-indole deriv.Indole-trifluoroborate Pd(OAc)₂, SPhosDioxane/H₂O, 100 °C60%[7]
4-ChlorotoluenePhenylboronic AcidPd₂(dba)₃, SPhosToluene, K₃PO₄, 100 °C95%Buchwald et al.
4-ChlorotoluenePotassium Phenyl-TF B PdCl₂(dppf)THF/H₂O, Cs₂CO₃, 80 °C98%Molander et al.[4]

The data clearly shows that for challenging heteroaryl couplings, switching from a boronic acid to the corresponding trifluoroborate can significantly improve yields, likely by mitigating protodeboronation.[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Benzylboronic Pinacol Ester

This protocol is a representative procedure for a standard Suzuki-Miyaura coupling.[12]

  • Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction: Seal the vial and heat the mixture with stirring (e.g., 80-100 °C) for the required time (typically 4-24 h), monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Benzyltrifluoroborate

This protocol highlights the typical conditions used for trifluoroborate salts.[4]

  • Setup: In a reaction tube, combine the aryl halide (1.0 eq.), potassium benzyltrifluoroborate (1.5 eq.), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a degassed mixture of THF and water (e.g., 10:1).

  • Reaction: Seal the tube and heat to 80 °C with vigorous stirring for 12-24 h.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling with a Benzyl MIDA Boronate

This protocol involves the in situ deprotection of the MIDA boronate.[10]

  • Setup: To a reaction vial, add the aryl halide (1.0 eq.), the benzyl MIDA boronate (1.1 eq.), palladium precatalyst (e.g., SPhos Pd G2, 2-4 mol%), and ligand (e.g., SPhos).

  • Solvent and Base: Add an organic solvent (e.g., THF or 2-MeTHF). Add the base as an aqueous solution (e.g., 1M K₃PO₄ or 1M NaOH, 3.0 eq.).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 60-80 °C) until the reaction is complete.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Figure 2. Decision workflow for selecting an appropriate organoboron reagent.

Mechanistic Considerations: The Role of Hydrolysis

A key difference between these reagents lies in their entry into the catalytic cycle. Boronic esters, trifluoroborates, and MIDA boronates are all considered "protected" forms of boronic acid. They are not typically competent to undergo transmetalation directly with the Pd(II) intermediate. Instead, they must first undergo hydrolysis (or base-mediated deprotection for MIDA) to generate the active boronic acid or a related boronate species, which then participates in the transmetalation step.

Suzuki_Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans RPdR Ar-Pd(II)-R' L₂ Trans->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product RBpin R'-B(pin) Hydrolysis Hydrolysis / Deprotection (Base, H₂O) RBpin->Hydrolysis RBF3K [R'-BF₃]K RBF3K->Hydrolysis RBMIDA R'-B(MIDA) RBMIDA->Hydrolysis RBA R'-B(OH)₂ / [R'-B(OH)₃]⁻ Hydrolysis->RBA RBA->Trans Enters Cycle

Figure 3. Simplified Suzuki-Miyaura cycle showing the activation of precursor boron reagents.

The enhanced stability of trifluoroborates and MIDA boronates provides a more controlled and sustained release of the active boronic acid, minimizing its decomposition over the course of the reaction.

Conclusion and Recommendations

While this compound and other pinacol esters remain valuable, reliable reagents for many standard applications, researchers now have access to a superior toolkit of alternative organoboron reagents.

  • For Routine Couplings: Benzylboronic pinacol esters offer a good balance of stability and reactivity and are often the most cost-effective, commercially available option.

  • For Challenging Substrates: When dealing with substrates prone to protodeboronation (e.g., electron-rich heterocycles) or when reaction cleanliness is paramount, potassium benzyltrifluoroborates are the superior choice. Their exceptional stability often translates directly to higher, more reproducible yields.

  • For Complex, Multi-Step Synthesis: When the organoboron functionality must be carried through several synthetic steps or purified by chromatography, benzyl MIDA boronates are unparalleled. They enable synthetic strategies, such as iterative cross-coupling, that are simply not feasible with any other class of organoboron reagent.

By understanding the distinct advantages and ideal use-cases for each class of reagent, chemists can push the boundaries of what is possible with the Suzuki-Miyaura reaction, accelerating the discovery and development of new medicines and materials.

References

The Researcher's Guide to Palladium Precatalysts for Benzylboronic Ester Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of C(sp²)–C(sp³) bonds is a critical step in the synthesis of numerous pharmaceutical agents and complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this purpose, with the coupling of benzylboronic esters with aryl halides offering a direct route to valuable diarylmethane motifs.[1] The success of this transformation, however, is deeply rooted in the choice of the palladium precatalyst. This guide provides an in-depth comparative analysis of common palladium precatalysts, moving beyond a simple catalog of options to explain the causality behind experimental choices and provide actionable protocols.

The Critical Role of the Precatalyst: Beyond Pd(0) Generation

The in situ formation of the active LₙPd(0) species from a stable Pd(II) precatalyst is a pivotal step that dictates the efficiency and reproducibility of a cross-coupling reaction.[2][3] While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require in situ reduction, which can be inefficient and lead to the formation of undesirable palladium black.[3] Modern, well-defined precatalysts are designed to overcome these challenges, offering air and moisture stability, and ensuring the efficient generation of the active catalytic species under specific reaction conditions.[3][4]

A Comparative Look at Leading Palladium Precatalysts

The selection of an appropriate precatalyst is contingent on the specific substrates and desired reaction conditions. Below is a comparative overview of several classes of widely used palladium precatalysts, with a focus on their applicability to the Suzuki-Miyaura coupling of benzylboronic esters.

Precatalyst ClassExampleKey FeaturesIdeal Applications & Considerations
Buchwald Palladacycles XPhos Pd G2, SPhos Pd G2- Highly active for a broad range of substrates.- Employs bulky, electron-rich biaryl phosphine ligands.- Generally provides high yields and turnover numbers.[5]- Excellent for challenging couplings, including those with sterically hindered substrates and aryl chlorides.- The choice of ligand (e.g., XPhos, SPhos) can be tuned to the specific electronic and steric demands of the coupling partners.
Allyl-Based Precatalysts [(allyl)PdCl]₂ with ligand- Readily available and cost-effective.- Activation pathway is well-understood and can be influenced by the choice of base and solvent.[6][7]- A versatile and reliable choice for a wide array of Suzuki-Miyaura reactions.- Performance can be sensitive to the ligand-to-metal ratio.[8][9]
N-Heterocyclic Carbene (NHC) Complexes [Pd(IPr)(cinnamyl)Cl]- Strong σ-donating ability of NHC ligands often leads to highly stable and active catalysts.- Can be effective for couplings involving less reactive substrates.- Particularly useful in cases where phosphine ligands may be problematic.- The steric and electronic properties of the NHC ligand can be modified to optimize catalytic activity.
Indenyl-Based Precatalysts [Pd(IPr*)(1-tBu-indenyl)Cl]- Designed for high stability and activity.- The indenyl ligand can facilitate catalyst activation.- Shows excellent performance in challenging Suzuki-Miyaura reactions, including C(sp²)-C(sp³) couplings.[7]

Mechanistic Insights: The Activation of Pd(II) Precatalysts

Understanding the activation pathway of a precatalyst is crucial for optimizing reaction conditions. The reduction of the Pd(II) center to the active Pd(0) species can proceed through several mechanisms, primarily influenced by the nature of the precatalyst and the reaction components.

Precatalyst Activation Pathways

cluster_main Precatalyst Activation to Pd(0) cluster_paths Pd(II) Precatalyst Pd(II) Precatalyst Solvent Assisted Solvent Assisted Pd(II) Precatalyst->Solvent Assisted Nucleophilic Attack Nucleophilic Attack Pd(II) Precatalyst->Nucleophilic Attack Transmetalation Transmetalation Pd(II) Precatalyst->Transmetalation L-Pd(0) Active L-Pd(0) Species Solvent Assisted->L-Pd(0) e.g., alcohol Nucleophilic Attack->L-Pd(0) e.g., OH⁻, OR⁻ Transmetalation->L-Pd(0) e.g., R-B(OR)₂

Caption: Key pathways for the activation of Pd(II) precatalysts to the active Pd(0) species.[6]

For many precatalysts, the presence of a base or other nucleophiles is essential for the reductive elimination step that generates the Pd(0) catalyst.[10][11] The choice of base and solvent can therefore significantly impact the rate and efficiency of catalyst activation.

Experimental Protocol: A Generalized Procedure for Benzylboronic Ester Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of benzylboronic acid pinacol esters with aryl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Benzylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[8]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[1]

  • Degassed water (optional, but can be beneficial in some cases)[1]

Procedure:

  • To a dry reaction vessel, add the aryl halide, benzylboronic acid pinacol ester, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.[1]

  • Add the degassed solvent via syringe. If using aqueous conditions, add the degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

A 1. Combine Reactants (Aryl halide, Boronic Ester, Precatalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Solvents B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Work-up (Quench, Extract, Wash) E->F G 7. Purification (Column Chromatography) F->G H Pure Diaryl-methane Product G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling of benzylboronic esters.

Concluding Remarks

The strategic selection of a palladium precatalyst is a decisive factor in the success of Suzuki-Miyaura couplings of benzylboronic esters. While Buchwald palladacycles often provide high reactivity for a broad substrate scope, allyl- and NHC-based systems offer viable and sometimes more cost-effective alternatives. A thorough understanding of the catalyst activation mechanisms allows for the rational optimization of reaction conditions, leading to higher yields and purities. The provided protocol serves as a foundational method that can be adapted and refined to meet the specific challenges presented by diverse and complex synthetic targets.

References

A Senior Application Scientist's Guide to Validating Synthetic Routes for Fluorinated Biaryl Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. It's estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact this small, highly electronegative atom can have on a molecule's therapeutic profile.[1][2][3] Fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The biaryl motif, a common scaffold in numerous drugs, when combined with fluorine, presents a powerful strategy for developing next-generation therapeutics. However, the synthesis of these fluorinated biaryl structures is far from trivial. The strength of the carbon-fluorine bond and the unique electronic effects of fluorine necessitate carefully considered and rigorously validated synthetic strategies.[4]

This guide provides a comparative analysis of established and emerging synthetic routes to fluorinated biaryl pharmaceuticals. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these methods, offering field-proven insights to help researchers, scientists, and drug development professionals navigate the complexities of this vital area of synthetic chemistry.

Pillar 1: Palladium-Catalyzed Cross-Coupling — The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for constructing the biaryl bond. Among these, the Suzuki-Miyaura, Negishi, and Stille reactions are the most prominent. The choice between them often hinges on factors like functional group tolerance, availability of starting materials, and the toxicity of byproducts.

The Suzuki-Miyaura Coupling: Versatility and Accessibility

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of boronic acids.[5][6]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. For the subsequent transmetalation step to occur efficiently, the boronic acid must be activated by a base.[6] This activation forms a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Fluorinated Biaryl via Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv.), the fluorinated arylboronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), a suitable phosphine ligand like SPhos (4 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Comparative Analysis of Key Cross-Coupling Methods
MethodKey ReagentAdvantagesDisadvantages
Suzuki-Miyaura Organoboron compoundsHigh functional group tolerance; stable, non-toxic reagents; aqueous conditions possible.[5][6]Base is required, which can be problematic for base-sensitive substrates.
Negishi Organozinc compoundsHigh reactivity and functional group tolerance.[7]Organozinc reagents are moisture and air-sensitive; zinc byproducts.
Stille Organotin compoundsTolerant of a wide variety of functional groups; neutral reaction conditions.Toxicity of organotin reagents and byproducts is a major concern.

Pillar 2: The Rise of C-H Functionalization

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions.[8][9][10] These methods avoid the pre-functionalization of starting materials, which is often a multi-step and wasteful process.

Rationale and Advantages: C-H activation strategies typically employ a transition metal catalyst (e.g., Palladium, Ruthenium, or Rhodium) that can cleave a C-H bond and form a C-metal bond, which then participates in a coupling reaction.[11][12] The primary challenge lies in controlling the regioselectivity of the C-H activation. This is often achieved through the use of directing groups that position the catalyst in close proximity to the desired C-H bond.

Representative Experimental Protocol: Directed C-H Arylation

  • Reaction Setup: In a glovebox, combine the fluorinated arene containing a directing group (e.g., a pyridine or amide, 1.0 equiv.), the aryl halide coupling partner (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (if necessary), and a base or additive like silver acetate (2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as 1,2-dichloroethane or t-amyl alcohol.

  • Reaction Execution: Seal the reaction vessel and heat to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with a suitable organic solvent. Concentrate the filtrate and purify by column chromatography.

  • Validation: Confirm the structure and purity of the isolated product using standard analytical techniques (NMR, HRMS).

Pillar 3: Emerging Frontiers - Photoredox and Electrochemical Synthesis

Recent years have witnessed a surge in the development of novel synthetic methodologies that leverage light or electricity to drive challenging chemical transformations.[13][14][15]

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under remarkably mild conditions.[15][16][17] This approach opens up new reaction pathways that are often complementary to traditional two-electron processes in transition metal catalysis. For the synthesis of fluorinated biaryls, photoredox methods have been successfully applied to C-H functionalization and cross-coupling reactions.[13][16]

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, providing a sustainable and often highly selective alternative to chemical oxidants and reductants. By controlling the applied potential, specific functional groups can be targeted, enabling unique reactivity for the formation of fluorinated biaryls.

Validation Workflow: A Logic-Based Approach to Route Selection

Choosing the optimal synthetic route requires a systematic evaluation of multiple factors. The following workflow provides a structured approach for validating a synthetic strategy for a target fluorinated biaryl pharmaceutical.

Validation_Workflow cluster_workflow Synthetic Route Validation Workflow A Define Target Molecule (Fluorinated Biaryl) B Retrosynthetic Analysis: Identify Key Disconnections A->B C Propose Potential Routes (Suzuki, C-H Activation, etc.) B->C D Evaluate Routes on Paper C->D D->C Not Feasible E Select Lead Candidate Route(s) D->E Feasible? F Small-Scale Experimental Screening & Optimization E->F G Validate Results (NMR, LC-MS, Purity) F->G G->F Unsuccessful H Assess Scalability & Cost G->H Successful? H->E Not Scalable I Final Route Selection & Documentation H->I Scalable?

Caption: A decision workflow for selecting and validating a synthetic route.

Conclusion and Future Outlook

The synthesis of fluorinated biaryl pharmaceuticals remains a dynamic and evolving field. While traditional palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide robust and reliable methods, the push for greater efficiency and sustainability is driving the adoption of C-H functionalization strategies.[12] Looking forward, the continued development of novel catalytic systems, including those based on photoredox and electrochemical principles, promises to deliver even milder, more selective, and environmentally benign methods for constructing these vital molecular scaffolds. Rigorous validation, grounded in a deep mechanistic understanding and supported by comprehensive analytical data, will continue to be paramount in translating these synthetic innovations from the laboratory to the production of life-changing medicines.

References

The Strategist's Guide to C(sp²)–C(sp³) Bond Formation: A Comparative Efficacy Analysis of 2-Fluorobenzyl Dioxaborolane and Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and process development, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis, offers a powerful tool for the construction of C(sp²)–C(sp³) bonds, which are ubiquitous in pharmaceutical scaffolds. This guide provides an in-depth, data-driven comparison of 2-fluorobenzyl dioxaborolane (a pinacol boronic ester) against its corresponding potassium trifluoroborate salt and other organotrifluoroborates, offering field-proven insights to inform your experimental design.

The Stability-Reactivity Conundrum: Choosing Your Benzylating Agent

The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by a trade-off between the stability of the organoboron reagent and its reactivity in the catalytic cycle. While highly reactive species may offer faster conversion, they are often plagued by instability, leading to decomposition and diminished yields. Conversely, highly stable reagents may require more forcing conditions to achieve efficient transmetalation.

  • Boronic Acids: The parent compounds are often the most reactive due to the Lewis acidity of the vacant p-orbital on the boron atom, which facilitates the crucial transmetalation step.[1] However, benzylboronic acids are notoriously prone to decomposition pathways such as protodeboronation and oxidation, complicating their storage and handling.[2]

  • Dioxaborolane Esters (Pinacol Esters): Esterification of the boronic acid with a diol, such as pinacol, significantly enhances stability.[2] 2-Fluorobenzyl dioxaborolane is a crystalline solid that is easier to handle, purify, and store for extended periods compared to its corresponding boronic acid. This stability, however, can sometimes temper its reactivity, necessitating carefully optimized conditions for efficient coupling.[3]

  • Potassium Organotrifluoroborates (R-BF₃K): These tetracoordinate boron species are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[4] This robustness allows for long-term storage and simplifies handling. In the catalytic cycle, they are believed to undergo slow hydrolysis to release the active boronic acid in situ, which can be advantageous for sensitive substrates by maintaining a low concentration of the reactive species.[5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions.[6] They are designed for slow release of the boronic acid under basic aqueous conditions, making them excellent for iterative cross-coupling strategies.

Comparative Performance Data: A Head-to-Head Analysis

Table 1: Suzuki-Miyaura Coupling of Benzylboronic Acid Derivatives with 4-Bromoanisole

EntryBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101692[2]
2Potassium benzyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O772385[7]
3Benzyl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄2-MeTHF801695[2]

Table 2: Suzuki-Miyaura Coupling of Benzylboronic Acid Derivatives with Functionalized Aryl Chlorides

EntryBoron ReagentAryl ChlorideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Potassium benzyltrifluoroborate4-ChloroacetophenonePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O801888[4]
2Benzylboronic acid pinacol ester4-ChlorobenzonitrileAntPhos-Pd-G3TMSOK1,4-Dioxane100<175[3]

From this representative data, we can infer that both pinacol esters and trifluoroborates are highly effective coupling partners. The choice between them may depend on the specific substrate and the desired reaction conditions. For instance, the anhydrous conditions sometimes employed with boronic esters can be advantageous for water-sensitive substrates.[3] Conversely, the slow-release mechanism of trifluoroborates can be beneficial in preventing side reactions with complex molecules.[5]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of your results, the following detailed protocols for the synthesis and application of these reagents in a Suzuki-Miyaura coupling are provided.

Synthesis of Potassium 2-Fluorobenzyltrifluoroborate

This protocol is adapted from general procedures for the synthesis of organotrifluoroborates from boronic acids or esters.[4][7]

Step-by-Step Procedure:

  • To a solution of 2-fluorobenzyl dioxaborolane (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then diethyl ether.

  • Dry the resulting white, crystalline solid under high vacuum to afford potassium 2-fluorobenzyltrifluoroborate.

Suzuki-Miyaura Cross-Coupling: A Comparative Workflow

The following workflow outlines a general procedure for comparing the efficacy of 2-fluorobenzyl dioxaborolane and potassium 2-fluorobenzyltrifluoroborate in a Suzuki-Miyaura reaction with an aryl bromide.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Charge Schlenk tube with: Aryl Bromide (1.0 equiv) Boron Reagent (1.1 equiv) Base (e.g., K₂CO₃, 2.0 equiv) evacuate Evacuate and backfill with Argon (3x) start->evacuate add_solvents Add degassed solvents (e.g., Toluene/H₂O) evacuate->add_solvents add_catalyst Add Pd catalyst and ligand (e.g., Pd(OAc)₂/SPhos) add_solvents->add_catalyst heat Heat reaction mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench and extract with organic solvent cool->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify end Characterize Product (NMR, MS) and Calculate Yield purify->end G cluster_ester Boronic Ester Pathway cluster_trifluoroborate Trifluoroborate Pathway ester R-B(OR)₂ (Dioxaborolane) ate_ester [R-B(OR)₂(OH)]⁻ ester->ate_ester + OH⁻ transmetalation Transmetalation ate_ester->transmetalation bf3k [R-BF₃]⁻K⁺ boronic_acid R-B(OH)₂ bf3k->boronic_acid + H₂O (slow hydrolysis) boronic_acid->transmetalation pd_complex LₙPd(II)-X pd_complex->transmetalation product R-Pd(II)-Lₙ transmetalation->product

References

A Comparative Guide to the Spectroscopic Validation of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids and their pinacol esters are foundational building blocks in modern synthetic and medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. The precise structure and purity of these reagents are paramount to achieving desired reaction outcomes and ensuring the integrity of downstream products, particularly in drug development. This guide provides a comprehensive framework for the unambiguous spectroscopic validation of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into the application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B, and ¹⁹F NMR) and Mass Spectrometry (MS) to confirm its identity. Furthermore, we will present a comparative analysis against a common structural isomer, 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to highlight the distinguishing spectral features that prevent costly misidentification in a research or manufacturing setting.

Introduction: The Imperative for Rigorous Validation

This compound is a versatile organoboron compound. The pinacol ester functional group offers enhanced stability over the corresponding boronic acid, rendering it more amenable to purification and long-term storage while still being highly effective in reactions like the Suzuki-Miyaura coupling. The presence of the 2-fluorobenzyl moiety introduces a specific structural and electronic profile, making it a valuable precursor for synthesizing complex molecules in pharmaceuticals and materials science.

However, the potential for isomeric impurities or degradation necessitates a robust, multi-technique approach to quality control. Relying on a single analytical method can be misleading. This guide establishes a self-validating workflow, where data from orthogonal techniques converge to provide an unequivocal confirmation of the compound's structure and purity.

The Spectroscopic Validation Workflow

A sequential and logical application of spectroscopic techniques is crucial for efficient and definitive structural elucidation. The workflow begins with mass spectrometry to confirm the molecular weight and elemental composition, followed by a suite of NMR experiments to map the molecular framework and confirm the specific isomeric form.

G cluster_0 Mass Spectrometry cluster_1 Nuclear Magnetic Resonance (NMR) cluster_2 Final Confirmation MS Molecular Weight & Isotopic Pattern Confirmation H_NMR Proton Environment & Connectivity (¹H NMR) MS->H_NMR Gross Formula Match? C_NMR Carbon Skeleton (¹³C NMR) H_NMR->C_NMR B_NMR Boronate Ester Integrity (¹¹B NMR) C_NMR->B_NMR F_NMR Fluorine Position (¹⁹F NMR) B_NMR->F_NMR CONF Unambiguous Structural Identity Confirmed F_NMR->CONF All Data Consistent?

Caption: Workflow for Spectroscopic Validation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind this choice is that NMR provides unparalleled detail about the local chemical environment of each atom in the molecule.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have minimal interfering signals in the regions of interest.

  • ¹H NMR: Acquire data on a 400 MHz or higher spectrometer. This field strength is generally sufficient to resolve the complex splitting patterns of the aromatic protons.

  • ¹³C NMR: Acquire proton-decoupled spectra to simplify the spectrum to one peak per unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • ¹¹B NMR: This is a crucial experiment for organoboron compounds.[1] It directly probes the boron atom. Use a quartz NMR tube if possible to avoid the broad background signal from borosilicate glass tubes.[2][3] The chemical shift is highly diagnostic of the coordination state of the boron atom.[4]

  • ¹⁹F NMR: A standard proton-decoupled ¹⁹F experiment will confirm the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS)

This technique is chosen for its ability to provide the molecular weight of the compound, which is a fundamental piece of identity.

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. ESI is a soft ionization technique that often yields a prominent molecular ion peak.

  • Analysis: Look for the molecular ion [M]⁺ or a common adduct like [M+H]⁺ or [M+Na]⁺.

  • Isotopic Pattern: A key confirmatory feature is the isotopic signature of boron. Boron has two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%).[5] This results in a characteristic M+1 peak that is approximately 25% the intensity of the molecular ion peak for the boron-containing fragment, providing strong evidence for the presence of a single boron atom.[6]

Data Analysis: Spectroscopic Signature of this compound

The following table summarizes the expected spectroscopic data for the target compound.

Technique Feature Expected Observation Interpretation
¹H NMR Aromatic ProtonsMultiplets between ~7.0-7.3 ppmComplex pattern due to splitting by adjacent protons and the fluorine atom.
Benzylic Protons (CH₂)Singlet or narrow doublet ~2.2 ppmSignal for the -CH₂- group linking the aromatic ring and the boron atom.
Pinacol Protons (CH₃)Sharp singlet ~1.2-1.3 ppmIntegrates to 12 protons, confirming the tetramethyl-dioxaborolane moiety.[2]
¹³C NMR Aromatic Carbons6 signals in the aromatic regionChemical shifts are influenced by the fluorine substituent (C-F coupling).
Benzylic Carbon (CH₂)Signal around ~25-35 ppm (broad)The carbon attached to boron (C-B) is often broadened due to quadrupolar relaxation from the ¹¹B nucleus and may not be observed.[7]
Pinacol Carbons (C(CH₃)₂)Signal around ~83-84 ppmConfirms the quaternary carbons of the pinacol group.
Pinacol Methyls (CH₃)Signal around ~24-25 ppmConfirms the methyl carbons of the pinacol group.
¹¹B NMR Boron SignalBroad singlet ~30-33 ppmThis chemical shift is characteristic of a neutral, trigonal (sp²-hybridized) boronic ester.[4][8]
Mass Spec Molecular Ionm/z = 250.14Corresponds to the molecular formula C₁₄H₂₀BFO₂.
Isotopic PatternPresence of a significant M+1 peakConfirms the presence of a single boron atom.
¹⁹F NMR Fluorine SignalSinglet or multiplet ~ -115 to -120 ppmConfirms the presence and electronic environment of the fluorine atom.

Comparative Analysis: 2-Fluoro vs. 4-Fluoro Isomer

Misidentification of positional isomers is a common and critical error. The primary difference between 2-(2-Fluorobenzyl)- and 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in the substitution pattern of the aromatic ring. While MS and ¹¹B NMR will give identical results for both, ¹H and ¹³C NMR are highly effective at distinguishing them.

G cluster_target Target: 2-Fluoro Isomer cluster_isomer Alternative: 4-Fluoro Isomer T_Struct Structure: Fluorine at C2 T_NMR ¹H NMR Aromatic Region: - Asymmetric, complex multiplets - 4 distinct proton environments DIAG Key Differentiator: ¹H NMR Symmetry T_NMR->DIAG Asymmetric Pattern I_Struct Structure: Fluorine at C4 I_NMR ¹H NMR Aromatic Region: - Symmetric AA'BB' system - Two doublets of doublets (or two triplets) I_NMR->DIAG Symmetric Pattern

Caption: Structural and Spectral Differences Between Isomers.

Key Differentiating Features:

Spectroscopic Feature 2-(2-Fluorobenzyl)-... (Target) 2-(4-Fluorobenzyl)-... (Alternative) [9][10]Reason for Difference
¹H NMR (Aromatic) Asymmetric, complex pattern with 4 distinct proton signals.Symmetric AA'BB' pattern, appearing as two distinct signals (e.g., two doublets of doublets).The 2-fluoro substitution breaks the symmetry of the ring, making all four aromatic protons chemically non-equivalent. The 4-fluoro substitution maintains a plane of symmetry.
¹³C NMR (Aromatic) Up to 6 distinct signals.4 distinct signals.Symmetry in the 4-fluoro isomer results in pairs of chemically equivalent carbons, reducing the total number of signals.

Conclusion

The identity and purity of this compound can be unequivocally confirmed through a synergistic application of mass spectrometry and multinuclear NMR. Mass spectrometry validates the molecular formula via the molecular weight and the characteristic boron isotopic pattern. ¹¹B NMR confirms the integrity of the crucial boronate ester functional group. Most importantly, the asymmetry and complexity observed in the aromatic region of the ¹H and ¹³C NMR spectra serve as the definitive fingerprint to distinguish the target 2-fluoro isomer from its 4-fluoro counterpart and other related impurities. This comprehensive validation workflow is essential for ensuring the quality and reliability of this key synthetic building block in research and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the successful application of reagents to encompass the entire lifecycle of a chemical within the laboratory, including its safe and compliant disposal. The compound 2-(2-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable boronic acid pinacol ester in modern synthetic chemistry, demands a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to empower researchers to manage chemical waste not as an afterthought, but as an integral and critical component of the experimental workflow.

Hazard Profile and Foundational Safety

Understanding the inherent risks of a compound is the first step in managing its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from structurally similar boronic acid pinacol esters consistently indicate several key hazards. This necessitates treating the compound as hazardous waste.

Core Principle: Under no circumstances should this compound or materials contaminated with it be disposed of down the sanitary sewer or in regular solid waste.[1][2] This practice is non-compliant with regulations set by the Environmental Protection Agency (EPA) and poses a significant threat to environmental and public health.[3][4]

Personal Protective Equipment (PPE): Before initiating any disposal-related activities, the use of appropriate PPE is mandatory. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves. All handling of the chemical and its waste should ideally be performed inside a certified chemical fume hood to prevent inhalation of any potential dusts or aerosols.[1]

Hazard Identification Table:

Hazard ClassGHS ClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation.[1][5][6]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[5][6]

The Principle of Segregated Waste Streams

Effective chemical waste management hinges on strict segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory standards.[7][8] For this compound, you must maintain distinct waste streams for liquids, solids, and empty containers.

Step-by-Step Disposal Protocols

Liquid Waste Management

This stream includes unused solutions, reaction mixtures, and the initial, most concentrated rinses from cleaning glassware.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the solvents used (e.g., high-density polyethylene or glass). Ensure the container has a secure, screw-top cap.[9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][10] The label must clearly state:

    • The full chemical name: "Waste this compound".

    • All components of the mixture, including solvents. Abbreviations and chemical formulas are not permissible.[2]

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

    • The Principal Investigator's name and lab location.[2]

  • Collect the Waste: Carefully transfer all liquid waste into the designated container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[9]

  • Store Securely: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of laboratory personnel.[3][9][10]

Solid Waste Management

This stream includes contaminated personal protective equipment (gloves, aprons), bench paper, weigh boats, and consumables like pipette tips and silica gel from chromatography.

  • Containment: Place all contaminated solid waste into a durable, transparent plastic bag.

  • Double Bagging: It is best practice to double-bag this waste to prevent leaks and punctures.

  • Labeling: Securely seal the bag and label it clearly as "Hazardous Waste" with the full name of the chemical contaminant.

  • Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be disposed of immediately into a designated, puncture-proof sharps container.[7] This container must also be labeled as hazardous waste.

Unused or Expired Reagent (Pure Compound)

Disposing of the original reagent requires careful handling.

  • Do Not Open if Unnecessary: If the container is sealed and expired, do not open it.

  • Label for Disposal: Write "Waste" or "For Disposal" directly on the container and ensure the original label is fully legible.

  • Segregate and Store: Place the container in the SAA alongside other hazardous waste, ensuring it is segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the material.

Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[1]

  • Collect the Rinseate: The first rinse is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.[1] Depending on institutional policy, the second and third rinses may also need to be collected.[1]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.

  • Deface the Label: Completely remove or obliterate the original chemical label. This is a critical step to prevent confusion.

  • Final Disposal: Once clean, dry, and unlabeled, the container can be disposed of in the appropriate regular laboratory waste stream (e.g., glassware recycling box).[1]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical workflow for managing waste generated from using this compound.

G cluster_protocols Disposal Protocols start Waste Generated Containing 2-(2-Fluorobenzyl)-...-dioxaborolane q1 Identify Waste Form start->q1 proc_liquid Protocol 3.1: Collect in labeled, compatible container. q1->proc_liquid Liquid (solutions, rinseate) proc_solid Protocol 3.2: Double-bag and label contaminated solids. q1->proc_solid Solid (gloves, tips, etc.) proc_pure Protocol 3.3: Label original container for disposal. q1->proc_pure Unused/Expired Reagent proc_container Protocol 3.4: Triple-rinse, dry, and deface label. q1->proc_container Empty Container storage Store in designated Satellite Accumulation Area (SAA) with proper labeling. proc_liquid->storage proc_solid->storage proc_pure->storage end_nonhaz Dispose as Non-Hazardous Glass/Plastic Waste proc_container->end_nonhaz pickup Professional Disposal (via EHS) storage->pickup

Caption: Decision workflow for proper waste stream management.

Regulatory Framework

All laboratory waste disposal procedures are governed by strict federal and local regulations. In the United States, the primary regulations include:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[3][11]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals to ensure worker safety.[12][13][14]

Your institution's EHS department is your primary resource for navigating these regulations and ensuring your lab's specific procedures are compliant.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of its use. By adhering to the principles of hazard identification, waste segregation, and meticulous execution of the protocols outlined above, you safeguard yourself, your colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of a robust and responsible safety culture, building trust in our scientific practices from the benchtop to final disposal.

References

Comprehensive Safety and Handling Guide for 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory work. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Based on data from analogous boronic acid pinacol esters, this compound is anticipated to present the following hazards:

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as dust or vapor.[1][2][4][5]

  • Harmful if Swallowed : Similar compounds are classified as harmful if ingested.[2][3][5]

A thorough risk assessment should be conducted before any work with this compound begins, considering the scale of the reaction and the specific experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist but a critical component of a holistic safety culture.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[5]Protects eyes from splashes and airborne particles of the chemical. Standard safety glasses do not provide a sufficient seal against chemical splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects the skin on the body and arms from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.[1][5] All handling of the solid should ideally be performed in a chemical fume hood.[5]

dot

Caption: Workflow for safe handling of chemicals, emphasizing the integration of PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental outcome.

3.1. Preparation

  • Engineering Controls : Ensure that a certified chemical fume hood, safety shower, and eyewash station are readily accessible and in good working order before commencing any work.[7] All manipulations of this compound should be conducted within a fume hood to minimize inhalation risk.[5]

  • Work Area : The designated workspace should be clean, organized, and free of clutter to prevent accidental spills.

  • Material and Equipment : Have all necessary equipment and reagents, including spill cleanup materials, readily available.

3.2. Donning and Doffing PPE

dot

PPE_Donning_Doffing cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE to minimize contamination.

3.3. Handling Procedure

  • Weighing and Transfer : When weighing the solid, use a spatula and avoid creating dust. Keep the container tightly closed when not in use.

  • In Solution : When working with the compound in solution, handle it with the same level of care, as splashes and spills can still occur.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6] Clean the work area to remove any residual chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[8]

5.1. Waste Segregation and Collection

  • Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[8]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]

  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[8]

5.2. Container Decontamination

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[8]

  • Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[8]

  • Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glassware or plastic recycling.[8]

5.3. Storage and Disposal Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.